4,6-Dichloropicolinaldehyde
説明
Structure
3D Structure
特性
IUPAC Name |
4,6-dichloropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSCIAVHRDIZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132683-62-6 | |
| Record name | 4,6-dichloropyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Rational Synthesis of 4,6-Dichloropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dichloropicolinaldehyde is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. Its utility stems from the orthogonal reactivity of its three functional groups: the aldehyde for nucleophilic additions and reductive aminations, and the two chlorine atoms for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. This guide presents a comprehensive overview of a proposed, rational synthetic approach to this compound, grounded in established chemical principles and analogous transformations reported in peer-reviewed literature. We will delve into the strategic considerations for its synthesis, provide detailed experimental protocols, and discuss the underlying chemical causality for each step.
Introduction: Strategic Importance in Synthesis
The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The specific substitution pattern of this compound offers a versatile platform for generating libraries of compounds for screening. The electron-withdrawing nature of the dichlorinated pyridine ring enhances the electrophilicity of the aldehyde and activates the chlorine atoms for substitution, making it a highly reactive and useful intermediate. This guide proposes a robust, multi-step synthesis starting from a readily accessible precursor, focusing on a key selective oxidation step.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A direct, single-step synthesis for this compound is not prominently documented in the literature. Therefore, a logical multi-step approach is required. A retrosynthetic analysis points to 4,6-dichloro-2-methylpyridine (3 ) as a key precursor. The core transformation is the selective oxidation of the C2-methyl group to a formyl group.
The overall proposed synthesis is a two-step process starting from 4,6-dihydroxy-2-methylpyridine (1 ):
-
Chlorination: Conversion of the dihydroxy precursor 1 to the key intermediate, 4,6-dichloro-2-methylpyridine 3 .
-
Selective Oxidation: Oxidation of the methyl group of 3 to yield the target aldehyde, this compound (4 ).
Caption: High-level workflow for the proposed synthesis.
Detailed Synthetic Methodologies
This section provides a detailed exploration of each synthetic step, including the rationale for reagent selection and step-by-step protocols based on analogous, well-documented procedures.
Principle and Rationale: The conversion of hydroxypyridines (or their tautomeric pyridone forms) to chloropyridines is a standard transformation in heterocyclic chemistry. The most common and effective reagent for this is phosphorus oxychloride (POCl₃).[1][2][3] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. This method is highly effective for preparing dichlorinated pyridines and pyrimidines from their dihydroxy precursors.[4][5][6]
Detailed Experimental Protocol:
-
Reagent Preparation: To a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a mechanical stirrer, add 4,6-dihydroxy-2-methylpyridine (1.0 eq).
-
Reaction Setup: Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask in a fume hood. The large excess of POCl₃ serves as both the reagent and the solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4,6-dichloro-2-methylpyridine.
Principle and Rationale: The selective oxidation of a methyl group on an electron-deficient pyridine ring to an aldehyde without over-oxidation to the carboxylic acid is a challenging but achievable transformation. While strong oxidants like KMnO₄ tend to produce carboxylic acids[7], milder and more selective reagents are required for isolating the aldehyde.
Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups (allylic, benzylic, and α-to-carbonyls or heteroatoms) to aldehydes. The electron-deficient nature of the dichloropyridine ring makes the C2-methyl group sufficiently activated for this transformation. The mechanism involves an ene reaction followed by a[8][9]-sigmatropic rearrangement.
Detailed Experimental Protocol:
-
Reagent Preparation: To a round-bottom flask equipped with a reflux condenser, add 4,6-dichloro-2-methylpyridine (3 ) (1.0 eq) and a suitable solvent such as 1,4-dioxane or a mixture of dioxane and water.
-
Addition of Oxidant: Add selenium dioxide (SeO₂, 1.1-1.2 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approx. 80-100 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The black precipitate of elemental selenium can be removed by filtration through a pad of Celite.
-
Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often purified by silica gel column chromatography to yield the final product, this compound (4 ).
An alternative modern approach involves metal-free photoredox catalysis, which offers a greener synthetic route for producing polysubstituted picolinaldehydes and could be adapted for this specific target.[10]
Data Summary and Characterization
The following table summarizes the expected outcomes for the proposed synthetic route. Yields are estimates based on analogous reactions reported in the literature.
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) | Purity (Post-Purification) |
| 1 | 4,6-Dihydroxy-2-methylpyridine | 4,6-Dichloro-2-methylpyridine | POCl₃ | 60-80% | >95% |
| 2 | 4,6-Dichloro-2-methylpyridine | This compound | SeO₂, Dioxane | 40-60% | >98% |
Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Selenium dioxide (SeO₂): Highly toxic and a suspected teratogen. Handle with extreme care, avoiding inhalation of dust or contact with skin.
-
Chlorinated Solvents (e.g., DCM): Handle in well-ventilated areas.
-
Neutralization: The quenching and neutralization of POCl₃ and acidic reaction mixtures are highly exothermic and should be performed slowly with efficient cooling.
Conclusion
This guide outlines a rational and feasible synthetic route to this compound, a valuable intermediate for drug discovery. By leveraging well-established chlorination and selective oxidation reactions, this target molecule can be accessed in a predictable manner. The provided protocols, grounded in authoritative literature, offer a solid foundation for researchers to successfully synthesize this compound. Further optimization, potentially exploring modern catalytic methods[9][10], could enhance the efficiency and sustainability of this synthesis.
References
- 1. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. data.epo.org [data.epo.org]
- 3. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 7. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of 4,6-Dichloropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected spectroscopic data for 4,6-dichloropicolinaldehyde, a key building block in medicinal chemistry and materials science. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectral features, enabling researchers to confidently identify and characterize this and similar molecules.
Molecular Structure and Expected Spectroscopic Behavior
This compound, with the chemical formula C₆H₃Cl₂NO, possesses a pyridine ring substituted with two chlorine atoms and an aldehyde group. This unique arrangement of electron-withdrawing groups significantly influences the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures.
Figure 1: Chemical structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on established principles and data from analogous structures.[1][2][3][4]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.1 | s | - | H-aldehyde |
| ~7.8 | d | ~1.5 | H-5 |
| ~7.6 | d | ~1.5 | H-3 |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | C=O (aldehyde) |
| ~155 | C-2 |
| ~152 | C-6 |
| ~145 | C-4 |
| ~125 | C-5 |
| ~122 | C-3 |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1710 | Strong | C=O stretch (aldehyde) |
| ~1550, ~1450 | Medium-Strong | Aromatic C=C stretch |
| ~800-850 | Strong | C-Cl stretch |
| ~900-675 | Strong | C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Assignment |
| 175, 177, 179 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic cluster for 2 Cl atoms) |
| 174, 176, 178 | Medium | [M-H]⁺ |
| 146, 148, 150 | Medium | [M-CHO]⁺ |
| 111, 113 | High | [M-CHO-Cl]⁺ |
Interpretation of Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be relatively simple, showing signals for the aldehyde proton and the two aromatic protons on the pyridine ring.
-
Aldehyde Proton (~10.1 ppm): This proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl oxygen and the aromatic ring, thus appearing at a very downfield chemical shift.[4][5] It is expected to be a singlet as there are no adjacent protons within three bonds.
-
Aromatic Protons (H-3 and H-5, ~7.6-7.8 ppm): The two protons on the pyridine ring are in different chemical environments. H-5 is expected to be slightly more downfield than H-3 due to the influence of the adjacent chlorine at position 6. These two protons will appear as doublets due to meta-coupling (⁴J), which is typically small (1-3 Hz) in pyridine rings.
Figure 2: Predicted ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule.
-
Carbonyl Carbon (~192 ppm): The aldehyde carbonyl carbon is the most deshielded carbon due to the direct attachment of the highly electronegative oxygen atom.[2][3]
-
Aromatic Carbons (~122-155 ppm): The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbons attached to the electronegative chlorine atoms (C-4 and C-6) and the carbon attached to the aldehyde group (C-2) will be the most downfield among the ring carbons. The remaining carbons (C-3 and C-5) will appear at more shielded (upfield) positions.[6]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.[7][8]
-
Aldehyde C-H Stretch (~2850, ~2750 cm⁻¹): A characteristic feature of aldehydes is the presence of a pair of medium intensity peaks (a Fermi doublet) for the C-H stretch.[9][10]
-
Carbonyl C=O Stretch (~1710 cm⁻¹): A strong, sharp absorption band in this region is indicative of the carbonyl group of the aldehyde.[10]
-
Aromatic C=C and C-H Stretches: Bands in the 1450-1550 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the pyridine ring. The C-H stretching of the aromatic protons will appear around 3050-3100 cm⁻¹.[7][8]
-
C-Cl Stretch (~800-850 cm⁻¹): A strong absorption in this region is expected for the carbon-chlorine stretching vibrations.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak ([M]⁺): The molecular ion peak will appear as a characteristic isotopic cluster due to the presence of two chlorine atoms. The relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately in a 9:6:1 ratio, which is a definitive indicator of two chlorine atoms.[11][12]
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of a hydrogen radical ([M-H]⁺), the loss of the formyl group ([M-CHO]⁺), and subsequent loss of a chlorine atom.
Experimental Protocols
Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and an acquisition time of at least 3 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.
Acquiring IR Spectrum
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Acquiring Mass Spectrum
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for a softer ionization to observe the molecular ion.
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure.
Figure 3: General workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers can confidently identify and characterize this compound in their synthetic and developmental workflows. The provided experimental protocols offer a starting point for obtaining high-quality data, ensuring the scientific integrity of their findings.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Reactivity of 4,6-Dichloropicolinaldehyde with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffolding of 4,6-Dichloropicolinaldehyde
This compound, with the CAS Number 132683-62-6, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a pyridine ring substituted with two chlorine atoms and an aldehyde group, presents multiple reactive sites. This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms activates the ring for nucleophilic aromatic substitution, while the aldehyde functionality provides a handle for a variety of nucleophilic addition and condensation reactions. This guide offers a comprehensive exploration of the reactivity of this compound with various nucleophiles, providing insights into reaction mechanisms, regioselectivity, and practical experimental protocols.
Dual Reactivity: A Tale of Two Electrophilic Centers
The reactivity of this compound is dominated by two primary electrophilic sites: the carbonyl carbon of the aldehyde group and the carbon atoms of the pyridine ring bearing the chlorine substituents. The interplay between these sites allows for selective functionalization, which is a cornerstone of modern synthetic strategy.
Diagram: Electrophilic Sites in this compound
Caption: Electrophilic centers in this compound.
Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring
The pyridine ring in this compound is electron-deficient, a characteristic that is further amplified by the inductive effect of the two chlorine atoms. This electronic landscape makes the chlorinated positions (C4 and C6) susceptible to nucleophilic aromatic substitution (SNAr).
Regioselectivity: The Preferential Attack at C4 and C6
In symmetrically substituted 4,6-dichloropyrimidines, which are structurally analogous to our pyridine of interest, SNAr reactions proceed readily.[2][3] For this compound, both the C4 and C6 positions are activated towards nucleophilic attack. The aldehyde group at the C2 position, being electron-withdrawing, further enhances this reactivity. While subtle differences in reactivity between the C4 and C6 positions may exist depending on the nucleophile and reaction conditions, both sites are viable for substitution.
Reactions with Amine Nucleophiles
The reaction of this compound with amines is a cornerstone for introducing nitrogen-containing functionalities. These reactions typically proceed under mild conditions, often requiring a base to neutralize the liberated HCl.
A patent for the synthesis of SOS1 inhibitors describes the reaction of this compound with morpholine in the presence of acetic acid and DCM, which likely proceeds via reductive amination to yield 4-((4,6-dichloropyridin-2-yl)methyl)morpholine.[4]
For the analogous 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, mono-amination with various aliphatic and aromatic amines has been successfully achieved using triethylamine (TEA) in refluxing ethanol.[2][5] This suggests that similar conditions can be applied to this compound for selective mono-substitution.
Table 1: Representative SNAr Reactions with Amines on an Analogous Pyrimidine [2]
| Nucleophile (Amine) | Product | Conditions |
| Indoline | 2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde | Ethanol, TEA, reflux |
| Various amines | Mono-substituted pyrimidines | Ethanol, TEA, reflux, 3h |
Experimental Protocol: General Procedure for Mono-amination (Adapted from Pyrimidine Analogues) [2]
-
To a solution of this compound (1.0 mmol) in ethanol (5 mL), add the desired amine (1.0 mmol) and triethylamine (1.0 mmol).
-
Heat the reaction mixture at reflux for 3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the mono-substituted product.
Workflow for SNAr with Amines
Caption: General workflow for mono-amination of this compound.
Reactions with Alkoxide Nucleophiles
The reaction with alkoxides, such as sodium ethoxide, can lead to the substitution of one or both chlorine atoms to form alkoxy derivatives. In studies with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the use of sodium hydroxide in ethanol led to the formation of an ethoxy-substituted product through solvolysis.[3] This indicates that alkoxides are effective nucleophiles for this class of compounds.
Reactions at the Aldehyde Group
The aldehyde functionality at the C2 position of this compound is a versatile handle for a variety of nucleophilic addition and related reactions.
Conversion to a Difluoromethyl Group
A notable transformation of the aldehyde group is its conversion to a difluoromethyl group (-CHF2). A patent discloses the reaction of this compound with diethylaminosulfur trifluoride (DAST) in dichloromethane at low to ambient temperatures to achieve this conversion.[6]
Experimental Protocol: Difluoromethylation of this compound [6]
-
Dissolve this compound (1.0 eq.) in dichloromethane.
-
Cool the solution to -20 °C.
-
Add diethylaminosulfur trifluoride (2.0 eq.) dropwise.
-
Allow the mixture to warm to 25 °C and stir for 1 hour.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify as needed.
Wittig Reaction for Alkene Synthesis
Diagram: General Wittig Reaction Pathway
Caption: General mechanism of the Wittig reaction.
Conclusion and Future Perspectives
This compound is a highly versatile and reactive building block with significant potential in synthetic and medicinal chemistry. Its dual reactivity, allowing for selective nucleophilic aromatic substitution at the C4 and C6 positions and a wide range of transformations at the C2-aldehyde group, provides a rich platform for the generation of molecular diversity. The insights from analogous dichloropyrimidine systems offer a strong foundation for predicting its behavior and designing synthetic routes. Further exploration of its reactions with a broader array of nucleophiles, including thiols, organometallic reagents, and a wider variety of amines and alkoxides, will undoubtedly continue to expand its utility in the creation of novel and biologically active compounds. The strategic, stepwise functionalization of this scaffold holds the key to accessing complex molecular architectures that are of high interest to the pharmaceutical and agrochemical industries.
References
- 1. keyorganics.net [keyorganics.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2024092115A2 - Inhibiteurs de mk2 et leurs utilisations - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2021127429A1 - Sos1 inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4,6-Dichloropicolinaldehyde
This guide provides a detailed technical overview of the molecular structure and conformational landscape of 4,6-dichloropicolinaldehyde (4,6-dichloro-2-pyridinecarboxaldehyde). Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles and data from analogous compounds to elucidate the key structural features of this molecule, offering insights into its potential reactivity and interactions.
Introduction: The Significance of Substituted Picolinaldehydes
Picolinaldehydes, or pyridinecarboxaldehydes, are a class of heterocyclic compounds of significant interest in medicinal chemistry, coordination chemistry, and materials science.[1][2] The presence of both a nucleophilic pyridine nitrogen and an electrophilic aldehyde group within the same scaffold imparts a versatile reactivity profile.[1] Specifically, the 2-substituted isomer, picolinaldehyde, and its derivatives are known precursors to a variety of bioactive molecules and ligands for metal complexes.[1] The introduction of halogen substituents, such as chlorine, onto the pyridine ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a potentially valuable building block in the synthesis of novel chemical entities.
This guide will delve into the nuanced structural and conformational characteristics of this compound, providing a foundational understanding for its application in further research and development.
Molecular Structure of this compound
The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-position with a formyl (aldehyde) group and at the 4- and 6-positions with chlorine atoms. The systematic IUPAC name for this compound is 4,6-dichloro-2-pyridinecarboxaldehyde.
Predicted Structural Parameters
While a definitive crystal structure for this compound is not publicly available, we can predict its key structural parameters based on data from related compounds and computational chemistry principles.[3][4][5]
| Parameter | Predicted Value Range | Rationale and Comparative Insights |
| C-Cl Bond Length | 1.73 - 1.75 Å | Typical for chlorine atoms attached to an sp²-hybridized carbon on an aromatic ring. |
| C=O Bond Length | 1.20 - 1.22 Å | Characteristic of an aldehyde carbonyl group conjugated with an aromatic system. |
| C-C (ring) Bond Lengths | 1.38 - 1.40 Å | Aromatic C-C bonds within the pyridine ring. |
| C-N (ring) Bond Lengths | 1.33 - 1.35 Å | Aromatic C-N bonds within the pyridine ring. |
| C-C (exocyclic) Bond Length | 1.48 - 1.50 Å | Single bond connecting the aldehyde group to the pyridine ring. |
| C-C-Cl Bond Angle | 118 - 122° | Influenced by the steric and electronic effects of the chlorine atom. |
| N-C-C (ring) Bond Angle | 122 - 125° | Typical for a pyridine ring. |
| C-C=O Bond Angle | 123 - 126° | Standard bond angle for an aldehyde group attached to an aromatic ring. |
Electronic Effects of Substituents
The electronic landscape of the pyridine ring in this compound is significantly modulated by its substituents:
-
Pyridine Nitrogen: The nitrogen atom is inherently electron-withdrawing due to its electronegativity, which deactivates the ring towards electrophilic substitution and influences the acidity of the ring protons.
-
Chlorine Atoms: The chlorine atoms exert a dual electronic effect. Inductively, they are strongly electron-withdrawing. Through resonance, they can act as weak electron donors by donating a lone pair of electrons to the aromatic system. Overall, the inductive effect dominates, further deactivating the pyridine ring.
-
Aldehyde Group: The formyl group is a potent electron-withdrawing group through both induction and resonance, significantly influencing the electron density distribution in the ring and enhancing the electrophilicity of the carbonyl carbon.
The confluence of these electron-withdrawing groups renders the pyridine ring electron-deficient, which has important implications for its reactivity, particularly in nucleophilic aromatic substitution reactions.
Conformational Analysis
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the aldehyde group to the pyridine ring. This rotation gives rise to two principal planar conformers: s-cis and s-trans.[6]
The s-cis and s-trans Conformers
The s-cis (or syn) and s-trans (or anti) conformers are defined by the dihedral angle between the C=O bond of the aldehyde and the N1-C2 bond of the pyridine ring.
-
s-trans (anti-periplanar): In this conformation, the aldehyde oxygen atom is pointing away from the pyridine nitrogen atom. This arrangement is generally favored in unsubstituted picolinaldehyde to minimize electrostatic repulsion between the lone pairs of the oxygen and nitrogen atoms.
-
s-cis (syn-periplanar): Here, the aldehyde oxygen atom is oriented towards the pyridine nitrogen atom. This conformer can be stabilized by favorable intramolecular interactions but may also experience greater steric hindrance.
Studies on related pyridinecarboxaldehydes have shown that both conformers can exist in equilibrium, with the energy difference between them being relatively small.[6] For 3-pyridinecarboxaldehyde, two conformers were identified in the gas phase with a small energy difference.[6]
Rotational Barrier
The interconversion between the s-cis and s-trans conformers occurs through rotation around the C2-C(aldehyde) bond and is associated with a rotational energy barrier.[7][8] Computational studies on substituted benzaldehydes and pyridines suggest that this barrier is influenced by:[9][10][11]
-
Steric Hindrance: The transition state for rotation involves the aldehyde group being perpendicular to the pyridine ring, which can lead to steric clashes between the aldehyde proton and the substituent at the 3-position (in this case, a hydrogen atom) and the chlorine at the 6-position.
-
Electronic Effects: The degree of π-conjugation between the aldehyde group and the pyridine ring is maximized in the planar conformations and disrupted in the perpendicular transition state. The electron-withdrawing nature of the chlorine substituents will influence the electronic character of the C2-C(aldehyde) bond and thus the rotational barrier.
Given the presence of a chlorine atom at the 6-position, it is plausible that the s-trans conformer of this compound is sterically favored to a greater extent than in the unsubstituted picolinaldehyde.
Caption: Conformational isomers of this compound.
Predicted Spectroscopic Properties
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the protons at the 3- and 5-positions of the pyridine ring.
-
H-3: This proton is expected to appear as a doublet, coupled to H-5. Its chemical shift will be influenced by the adjacent electron-withdrawing aldehyde group and the chlorine at the 4-position.
-
H-5: This proton will also appear as a doublet, coupled to H-3. Its chemical shift will be affected by the two adjacent chlorine atoms.
-
Aldehyde Proton: A singlet corresponding to the aldehyde proton will be observed at a downfield chemical shift, typically in the range of 9.5-10.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework. Key predicted signals include:
-
Carbonyl Carbon: A signal in the range of 190-200 ppm, characteristic of an aldehyde.
-
Aromatic Carbons: Signals for the four carbons of the pyridine ring. The carbons bearing the chlorine atoms (C-4 and C-6) will show characteristic shifts, and the carbon attached to the aldehyde group (C-2) will also be distinct.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. Other characteristic bands will include C-Cl stretching vibrations and aromatic C-H and C=C/C=N stretching vibrations.
Experimental Protocols: Synthesis and Characterization
A plausible synthetic route to this compound can be devised based on established methodologies for the formylation of halogenated pyridines.[18]
Proposed Synthesis of this compound
A potential synthetic pathway involves the direct formylation of 2,4-dichloropyridine.
Reaction: Formylation of 2,4-dichloropyridine.
Reagents and Conditions:
-
Starting Material: 2,4-dichloropyridine.
-
Formylating Agent: A suitable formylating agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) (Vilsmeier-Haack reaction), or a strong base like lithium diisopropylamide (LDA) followed by quenching with DMF.
-
Solvent: An appropriate inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: The reaction may require cooling (e.g., -78 °C for lithiation) or heating, depending on the chosen method.
-
Workup: Aqueous workup followed by extraction and purification by column chromatography or crystallization.
Caption: Proposed synthetic workflow for this compound.
Characterization Workflow
The synthesized product would be rigorously characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the molecular structure and the position of the substituents.
-
Infrared (IR) Spectroscopy: An IR spectrum would be obtained to identify the key functional groups, particularly the aldehyde carbonyl.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the molecular formula.
-
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure and detailed conformational information in the solid state.
Conclusion
While direct experimental data for this compound is limited, a comprehensive understanding of its molecular structure and conformation can be constructed through the application of fundamental chemical principles and by drawing parallels with closely related, well-characterized molecules. This guide provides a robust theoretical framework for this compound, highlighting the interplay of steric and electronic effects that govern its structure and potential reactivity. The insights presented herein are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel heterocyclic compounds for a range of applications.
References
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The X-ray crystal structures of primary aryl substituted selenoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine | European Journal of Chemistry [eurjchem.com]
- 6. Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.tue.nl [research.tue.nl]
- 12. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR spectrum [chemicalbook.com]
- 13. 2,6-Pyridinedicarboxaldehyde [webbook.nist.gov]
- 14. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 15. 4-Pyridinecarboxaldehyde(872-85-5) IR Spectrum [m.chemicalbook.com]
- 16. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]
- 17. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 18. Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Solubility of 4,6-Dichloropicolinaldehyde in Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 4,6-Dichloropicolinaldehyde, a key heterocyclic intermediate in pharmaceutical and agrochemical research. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and designing effective formulations. This document synthesizes theoretical solubility principles with predictive analysis based on the compound's molecular structure. Due to the scarcity of public quantitative data, a robust, step-by-step experimental protocol for determining solubility via the equilibrium saturation method is provided. This guide aims to empower researchers with the foundational knowledge and practical methodology required to effectively work with this compound in a laboratory setting.
Introduction: The Chemical Profile of this compound
This compound is a substituted pyridine derivative with the chemical formula C₆H₃Cl₂NO and a molecular weight of approximately 176.00 g/mol .[1][2] It presents as a solid at room temperature.[2] Its structure is characterized by a pyridine ring, an aldehyde functional group at the 2-position, and two chloro substituents at the 4- and 6-positions.
The unique arrangement of these functional groups dictates its chemical reactivity and, critically, its solubility profile:
-
Pyridine Ring: The nitrogen atom in the heterocyclic ring introduces polarity and can act as a hydrogen bond acceptor.
-
Aldehyde Group: The carbonyl (C=O) bond is highly polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
Chloro Substituents: The two chlorine atoms are electronegative, contributing to the overall polarity of the molecule and influencing its electronic properties.
This combination of a polar aromatic system and polar functional groups suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent. A thorough understanding of this profile is essential for its use as a building block in complex organic synthesis.[3]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can predict its behavior based on the following solvent classifications.
Polar Protic Solvents (e.g., Methanol, Ethanol)
These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. The aldehyde oxygen and pyridine nitrogen of the solute can act as hydrogen bond acceptors. While the solute lacks a hydrogen bond donor group, the potential for these interactions suggests at least moderate solubility. For the structurally similar compound 4-Chloropicolinaldehyde, solubility in methanol is described as "slight," indicating that steric hindrance or other factors may limit extensive dissolution.[3][5]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile)
These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. However, they are effective at solvating polar molecules through dipole-dipole interactions. The high polarity of this compound should favor solubility in these solvents. Solvents like DMSO and DMF are often excellent choices for polar organic molecules.
Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane)
These solvents have low polarity and primarily interact through weak van der Waals forces. The significant polarity imparted by the aldehyde, chloro groups, and pyridine nitrogen will likely result in poor solubility in nonpolar solvents. The energetic cost of disrupting the solvent-solvent interactions to accommodate the polar solute is too high.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)
These solvents have moderate polarity. The presence of chlorine atoms in both the solvent and the solute can lead to favorable dipole-dipole interactions. For 4-Chloropicolinaldehyde, solubility in chloroform is noted as "slight," suggesting that while there is some interaction, it is not a highly soluble system.[3][5] It is also crucial to note that pyridine derivatives can sometimes react with dichloromethane (DCM) over time, even at room temperature, which could complicate its use as a stock solution solvent.[6][7]
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound is not widely available in public literature. This highlights the importance of the experimental protocol provided in the subsequent section. However, qualitative data for a structurally analogous compound, 4-Chloropicolinaldehyde, can serve as a useful proxy for initial experimental design.
Table 1: Qualitative Solubility of Structurally Similar 4-Chloropicolinaldehyde
| Solvent | Solvent Type | Reported Solubility | Reference |
| Methanol | Polar Protic | Slightly Soluble | [3][5] |
| Chloroform | Chlorinated | Slightly Soluble | [3][5] |
This data is for 4-Chloropicolinaldehyde (CAS 63071-13-6) and should be used as an estimation only.
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol describes a reliable and accurate method for determining the solubility of this compound using the equilibrium saturation technique. This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.[8][9]
Required Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or small flasks with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Calibrated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The key is to add enough solute so that a visible amount of undissolved solid remains after the equilibration period.
-
Accurately pipette a known volume (e.g., 5.0 mL) of a selected organic solvent into each vial.
-
Securely cap the vials to prevent any solvent evaporation, which would artificially inflate the calculated solubility.
-
-
Equilibration:
-
Place the vials into a thermostatic shaker set to a constant temperature (e.g., 25 °C or 298.15 K).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 30 minutes to let the excess solid settle.[9]
-
Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the liquid through a syringe filter directly into a pre-weighed volumetric flask.[9] This step is critical to remove any microscopic solid particles that could lead to an overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the clear, filtered sample with the same solvent to bring the concentration into the linear dynamic range of your analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry against a calibration curve).
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in units of mg/mL, g/L, or mol/L.
-
Safety and Handling Precautions
Researchers must handle this compound with appropriate care. Based on safety data for the compound and its analogs, the following precautions should be observed:
-
Hazard Statements: The compound is expected to be harmful if swallowed and may cause skin and eye irritation.[2]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.
-
Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.[10] Some suppliers recommend storage at -20°C under nitrogen.[2]
Conclusion
While quantitative solubility data for this compound remains to be broadly published, a strong predictive understanding can be derived from its molecular structure. It is anticipated to have limited solubility in nonpolar solvents and slight to moderate solubility in polar solvents, with polar aprotic solvents likely being the most effective. The lack of published data underscores the necessity for empirical determination. The detailed experimental protocol provided in this guide offers a robust and reliable methodology for researchers to generate precise solubility data. This information is indispensable for the effective application of this compound in synthesis, purification, and formulation, ultimately accelerating progress in drug discovery and development.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 132683-62-6 [sigmaaldrich.com]
- 3. Cas 63071-13-6,4-CHLOROPICOLINALDEHYDE | lookchem [lookchem.com]
- 4. chem.ws [chem.ws]
- 5. chemicalbook.com [chemicalbook.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
A Researcher's Guide to Sourcing and Quality Control of 4,6-Dichloropicolinaldehyde for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of research and development success. For scientists engaged in the synthesis of novel therapeutics, particularly in the burgeoning field of oncology, the reliability of key chemical building blocks is paramount. 4,6-Dichloropicolinaldehyde, a substituted pyridine derivative, has emerged as a crucial intermediate in the synthesis of potent and selective inhibitors of Son of Sevenless 1 (SOS1), a key activator in the RAS signaling pathway.[1] This guide provides an in-depth analysis of the commercial supplier landscape for this compound, a comprehensive protocol for its quality verification, and an overview of its application in the synthesis of cutting-edge cancer therapeutics.
Introduction to this compound: A Key Building Block
This compound, with the CAS number 132683-62-6, is a solid organic compound with a molecular weight of 176.00 g/mol .[2] Its structure, featuring a pyridine ring substituted with two chlorine atoms and an aldehyde group, makes it a versatile reagent in organic synthesis. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen activates the aldehyde group for various nucleophilic addition reactions, while the chlorine atoms themselves can be sites for nucleophilic aromatic substitution. This reactivity profile has made it a valuable precursor for the construction of complex heterocyclic scaffolds, most notably in the development of SOS1 inhibitors that disrupt the protein-protein interaction between SOS1 and KRAS, offering a promising therapeutic strategy for KRAS-driven cancers.[1][3]
The Commercial Supplier Landscape
Sourcing high-quality this compound is the foundational step for any research program utilizing this intermediate. A multitude of chemical suppliers offer this compound, varying in purity, available quantities, and documentation. The following table provides a comparative overview of prominent commercial suppliers.
| Supplier | Typical Purity | Available Quantities | Key Documentation |
| Sigma-Aldrich | ≥97% | Gram to multi-gram scale | Certificate of Analysis (CoA), Safety Data Sheet (SDS) |
| ChemScene | ≥97% | Milligram to gram scale | CoA, SDS, Technical Data Sheet |
| BLD Pharm | ≥97% | Gram to multi-gram scale | CoA, HPLC, NMR data available on request |
| Synthonix, Inc. | In-stock | Milligram to gram scale | Product information online |
| ChemUniverse | In-stock | Bulk quantities available | Inquiry-based |
Note: Purity levels and available quantities are subject to batch-to-batch variability and should always be confirmed with the supplier at the time of purchase.
A Step-by-Step Guide to Quality Verification
Upon receipt of this compound from a commercial supplier, it is imperative to perform in-house quality control to verify its identity and purity. This ensures the reliability of subsequent synthetic transformations and the reproducibility of experimental results.
Visual Inspection and Physical Properties
Begin with a simple visual inspection of the material. It should be a solid, typically off-white to yellow in appearance. Note any discoloration or heterogeneity, which could indicate the presence of impurities. Confirm the melting point, if a reference value is available, as significant deviations can suggest impurities.
Spectroscopic and Chromatographic Analysis
A combination of spectroscopic and chromatographic techniques is essential for unambiguous structure confirmation and purity assessment.
Experimental Protocol: Quality Control of this compound
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure and identifying organic impurities.
-
Procedure:
-
Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
-
Expected ¹H NMR Data (in DMSO-d₆): δ = 9.87 (s, 1H, CHO), 8.14 (d, J = 1.6 Hz, 1H, Ar-H), 8.01 (d, J = 1.6 Hz, 1H, Ar-H). The exact chemical shifts can vary slightly depending on the solvent and concentration.
-
Expected ¹³C NMR Data: Signals corresponding to the aldehyde carbon and the aromatic carbons should be observed in the expected regions.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Rationale: HPLC is a sensitive technique for determining the purity of a compound by separating it from non-volatile impurities.
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method with a mobile phase consisting of water (often with a small amount of acid like 0.1% formic acid) and acetonitrile.
-
Monitor the elution profile using a UV detector, typically at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Interpretation: A single major peak should be observed, with the area of this peak relative to the total area of all peaks indicating the purity of the sample.
-
-
Mass Spectrometry (MS):
-
Rationale: Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.
-
Procedure:
-
Introduce a dilute solution of the compound into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum in positive ion mode.
-
-
Expected Result: A peak corresponding to the protonated molecule [M+H]⁺ at m/z 177.0 should be observed, along with the characteristic isotopic pattern for a molecule containing two chlorine atoms.
-
The following diagram illustrates the recommended workflow for supplier selection and quality verification of this compound.
Caption: Workflow for Supplier Selection and Quality Verification.
Application in the Synthesis of SOS1 Inhibitors
The primary driver for the demand for high-purity this compound is its utility as a precursor in the synthesis of SOS1 inhibitors. These small molecules are designed to disrupt the interaction between SOS1 and RAS proteins, thereby inhibiting the downstream signaling pathways that promote cell proliferation in many cancers.
A common synthetic strategy involves a multi-step sequence where the aldehyde functionality of this compound is first transformed, followed by sequential nucleophilic aromatic substitution of the two chlorine atoms to build the complex heterocyclic core of the final inhibitor.
The diagram below outlines a generalized synthetic pathway for the synthesis of a SOS1 inhibitor starting from this compound.
Caption: Generalized Synthetic Pathway to SOS1 Inhibitors.
The specific reagents and reaction conditions will vary depending on the target molecule, but the fundamental role of this compound as the foundational scaffold remains consistent across many reported syntheses.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on hazards, handling, storage, and disposal.[4][5][6] In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a critical building block in the synthesis of promising new cancer therapeutics, particularly SOS1 inhibitors. For researchers in drug discovery, the ability to reliably source and verify the quality of this starting material is a non-negotiable prerequisite for success. By following a systematic approach to supplier selection, conducting thorough in-house quality control, and understanding the chemistry of its application, scientists can ensure the integrity and reproducibility of their research, ultimately accelerating the development of novel medicines.
References
"literature review of 4,6-Dichloropicolinaldehyde synthesis"
An In-depth Technical Guide to the Synthesis of 4,6-Dichloropicolinaldehyde
Abstract
This compound is a pivotal heterocyclic building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an aldehyde function for further elaboration and two chlorine atoms that can be selectively displaced, makes it a versatile intermediate. This technical guide provides a comprehensive literature review of the primary synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings, field-proven protocols, and comparative analysis of the most viable synthetic routes, offering researchers and drug development professionals the critical insights needed for efficient and scalable synthesis.
Introduction: The Strategic Importance of this compound
The pyridine scaffold is a ubiquitous motif in bioactive compounds. The strategic placement of functional groups and halogen atoms on this ring system allows for precise molecular modifications that can significantly influence biological activity, selectivity, and pharmacokinetic properties. This compound (Figure 1) emerges as a particularly valuable intermediate due to its trifunctional nature:
-
The Aldehyde Group: A versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, oxidations to carboxylic acids, and the formation of various heterocyclic systems.
-
The Chlorine Atoms: Serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functionalities such as amines, ethers, and thiols. The differential reactivity of the chlorine atoms at the 4- and 6-positions can also be exploited for regioselective synthesis.
-
The Pyridine Nitrogen: Influences the reactivity of the ring and provides a site for potential N-oxidation or quaternization, further expanding its synthetic utility.
This guide will explore the principal pathways to this key intermediate, focusing on the causality behind experimental choices to empower scientists in their synthetic endeavors.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from several distinct strategic directions. The choice of a specific route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents. The three dominant strategies are:
-
Simultaneous Chlorination and Formylation: A one-pot approach using Vilsmeier-Haack type conditions on a suitable pyridine precursor.
-
Oxidation of a Pre-functionalized Dichloropyridine: A two-step approach involving the synthesis of a 4,6-dichloropyridine bearing a methyl or hydroxymethyl group at the 2-position, followed by selective oxidation.
-
Direct Chlorination of a Picolinaldehyde Precursor: A strategy involving the late-stage introduction of chlorine atoms onto a pre-formed picolinaldehyde skeleton.
The following diagram provides a high-level overview of these divergent pathways.
Caption: High-level overview of synthetic routes to this compound.
Route 1: Vilsmeier-Haack Formylation and Chlorination
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2][3] A key advantage of this methodology is that the reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), can also act as a potent chlorinating agent, particularly for hydroxylated heterocycles. This allows for a highly convergent one-pot synthesis of chloro-aldehydes from readily available precursors like dihydroxypyridines. A well-documented analogue is the synthesis of 4,6-dichloro-5-pyrimidinecarbaldehyde from 4,6-dihydroxypyrimidine, which serves as an excellent model for this transformation.[4]
Causality and Mechanism
-
Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][5]
-
Electrophilic Attack: The pyridine ring, activated by the hydroxyl groups (in its tautomeric pyridone form), attacks the electrophilic carbon of the Vilsmeier reagent.
-
Chlorination and Aromatization: The excess POCl₃ serves as the chlorinating agent, converting the hydroxyl groups into chlorides. This process is driven by the formation of stable P-O bonds. Subsequent elimination and hydrolysis during aqueous workup yield the final aldehyde.
Caption: Simplified workflow for the Vilsmeier-Haack synthesis route.
Experimental Protocol (Exemplary)
This protocol is adapted from analogous procedures for heterocyclic systems and should be optimized for the specific substrate.[4]
-
Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, ~4.0 eq.) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, ~8.0 eq.) while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 1 hour to pre-form the Vilsmeier reagent.
-
Reaction: Add 4,6-dihydroxypyridine (1.0 eq.) portion-wise to the cold Vilsmeier reagent. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Reflux: Carefully heat the reaction mixture to reflux (typically ~100-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.
Route 2: Selective Oxidation of a Pre-functionalized Dichloropyridine
This strategy involves a two-stage process: first, the synthesis of a suitable 4,6-dichloropyridine precursor, and second, its selective oxidation to the aldehyde. This approach offers greater control over the introduction of functionalities and avoids the often harsh conditions of the Vilsmeier-Haack reaction.
Sub-route 2a: Oxidation of 2-Methyl-4,6-dichloropyridine
The selective oxidation of a methyl group on a heterocyclic ring to an aldehyde can be challenging, as over-oxidation to the carboxylic acid is a common side reaction.[6] However, several reagents can achieve this transformation with moderate to good yields.
Synthesis of the Precursor: 2-Methyl-4,6-dichloropyridine can be prepared from commercially available 2,6-dichloro-4-methylpyridine via various methods, though this specific isomer is less common. A more plausible route starts from 4,6-dihydroxy-2-methylpyridine (itself derived from ethyl acetoacetate and ammonia), followed by chlorination with POCl₃.
Oxidation Methodologies: The choice of oxidant is critical for stopping the reaction at the aldehyde stage.
| Oxidizing Agent | Typical Conditions | Causality & Insights |
| Selenium Dioxide (SeO₂) | Dioxane, reflux | A classic method for oxidizing activated methyl groups. The reaction proceeds via an ene reaction followed by a[1][2]-sigmatropic rearrangement. Stoichiometric amounts of toxic selenium compounds are a major drawback. |
| Manganese Dioxide (MnO₂) | Dichloromethane, reflux | An effective and mild oxidant for benzylic and allylic alcohols, and can also oxidize activated methyl groups. Requires a large excess of the reagent and reaction times can be long. |
| Chromium Reagents (e.g., CrO₃) | Acetic anhydride | Can be used for the oxidation of methylpyridines, but often leads to mixtures and over-oxidation. Control of stoichiometry and temperature is crucial. |
| Catalytic Oxidation | O₂, transition metal catalyst | A "greener" approach using catalysts like cobalt or manganese salts.[7] Optimizing catalyst, solvent, and temperature is key to achieving good selectivity for the aldehyde. |
Sub-route 2b: Oxidation of (4,6-Dichloropyridin-2-yl)methanol
This is often the most reliable and high-yielding method. It involves the synthesis of the primary alcohol followed by oxidation using one of the many mild reagents developed for this purpose.
Synthesis of the Alcohol Precursor: (4,6-Dichloropyridin-2-yl)methanol can be synthesized via two main paths:
-
From the Carboxylic Acid: 4,6-Dichloropicolinic acid is esterified and then reduced with a mild reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH).
-
From the Methyl Derivative: 2-Methyl-4,6-dichloropyridine can be subjected to radical bromination (e.g., with NBS) to form the 2-(bromomethyl) derivative, followed by hydrolysis to the alcohol.
Oxidation of the Primary Alcohol: This is a standard transformation in organic synthesis with numerous reliable methods.[8]
| Oxidation Method | Reagent(s) | Causality & Insights |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | A very mild and high-yielding method that avoids heavy metals. The active oxidant is the dimethylchlorosulfonium ion. Requires cryogenic temperatures (-78 °C). |
| Dess-Martin Periodinane (DMP) | DMP, CH₂Cl₂ | Utilizes a hypervalent iodine compound.[9] The reaction is fast, occurs at room temperature, and gives high yields. The reagent is expensive and can be shock-sensitive. |
| Pyridinium Chlorochromate (PCC) | PCC, CH₂Cl₂ | A widely used chromium-based reagent that reliably oxidizes primary alcohols to aldehydes with minimal over-oxidation.[8] The chromium waste is a significant environmental concern. |
| Catalytic Oxidation (e.g., TEMPO) | TEMPO, NaOCl | A metal-free catalytic system that uses bleach as the terminal oxidant.[10] It is a greener alternative to stoichiometric heavy metal oxidants. |
Experimental Protocol (Exemplary - Swern Oxidation)
-
Oxidant Preparation: In a flame-dried flask under nitrogen, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).
-
Activation: Add a solution of dimethyl sulfoxide (DMSO, 3.0 eq.) in DCM dropwise. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of (4,6-dichloropyridin-2-yl)methanol (1.0 eq.) in DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30-45 minutes.
-
Quenching: Add triethylamine (5.0 eq.) dropwise, stir for 15 minutes at -78 °C, and then allow the reaction to warm to room temperature.
-
Workup: Add water to the reaction mixture. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude aldehyde by silica gel chromatography.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Vilsmeier-Haack | Route 2a: Methyl Oxidation | Route 2b: Alcohol Oxidation |
| Number of Steps | 1 (One-pot) | 2+ | 3+ |
| Overall Yield | Moderate | Low to Moderate | Moderate to High |
| Scalability | Good (common industrial process) | Moderate (reagent excess can be an issue) | Good (but more steps) |
| Reagent Hazards | High (POCl₃ is corrosive and reactive) | High (toxic SeO₂, CrO₃) or Moderate | Moderate (DMP can be explosive, oxalyl chloride is toxic) |
| Atom Economy | Poor | Poor | Poor |
| Key Advantage | Convergent and efficient | Uses a simpler precursor | High-yielding and reliable final step |
| Key Disadvantage | Harsh conditions, potential side products | Poor selectivity, over-oxidation risk | Longer synthetic sequence |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct methodologies.
-
The Vilsmeier-Haack type reaction offers the most direct and convergent route from simple dihydroxypyridine precursors. While the conditions are harsh, its efficiency in performing three transformations in one pot (formylation and dual chlorination) makes it highly attractive for large-scale industrial production.
-
The oxidation of pre-functionalized dichloropyridines provides a more controlled, albeit longer, synthetic path. The oxidation of the corresponding primary alcohol (Route 2b ) is generally the most reliable and highest-yielding approach, benefiting from a vast arsenal of mild and selective modern oxidation reagents. This route is often preferred in research and development settings where substrate integrity and yield are paramount.
The optimal choice of synthesis will ultimately depend on the specific constraints of the project, including scale, cost of starting materials, available equipment, and environmental considerations. Future research may focus on developing catalytic and more sustainable versions of these transformations to further enhance the utility of this important synthetic intermediate.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. jk-sci.com [jk-sci.com]
- 6. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 7. Item - Kinetics of catalytic oxidation of some aromatic compounds in twoâphase systems - Loughborough University - Figshare [repository.lboro.ac.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sustainable Photoinduced Decarboxylative Chlorination Mediated by Halogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Health and Safety of 4,6-Dichloropicolinaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 4,6-Dichloropicolinaldehyde, a key chemical intermediate. As this compound's toxicological properties are not yet fully investigated, a cautious and informed approach is paramount. This document synthesizes available safety data to establish best practices for handling, storage, and emergency response in a laboratory setting.
Section 1: Compound Identification and Physicochemical Properties
This compound is an aromatic heterocyclic compound used in synthetic chemistry. Its proper identification is the first step in ensuring safe handling.
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonyms | 4,6-Dichloro-pyridine-2-carbaldehyde | |
| CAS Number | 132683-62-6 | [1] |
| Molecular Formula | C₆H₃Cl₂NO | |
| Molecular Weight | 176.00 g/mol |
Note: Detailed experimental properties such as melting point, boiling point, and solubility are not consistently reported across all safety data sheets, which necessitates treating the compound with care as its physical behavior may not be fully characterized.
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as hazardous. The primary risks involve irritation and acute oral toxicity. Understanding these classifications is fundamental to implementing appropriate safety protocols.
| GHS Classification | Hazard Code | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning [2]
Hazard Pictogram:
-
GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.
Key Takeaways for Researchers:
-
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.
-
The "Harmful if swallowed" classification (H302) underscores the need to prevent ingestion through strict hygiene practices.[2]
-
The irritation warnings (H315, H319, H335) necessitate the use of engineering controls and personal protective equipment to shield the skin, eyes, and respiratory system.[2]
Section 3: Standard Operating Procedure for Safe Handling
A systematic workflow is essential to minimize exposure. The following procedure is designed for handling this compound powder in a research laboratory. The causality behind these steps is to create a multi-layered defense against chemical exposure, combining engineering controls, personal protective equipment, and procedural diligence.
Step-by-Step Handling Protocol
-
Preparation and Verification:
-
a. Don appropriate Personal Protective Equipment (PPE) before entering the handling area. This includes a lab coat, nitrile gloves, and chemical safety goggles.
-
b. Verify that the chemical fume hood is operational (check airflow monitor). All handling of the solid compound must be performed within the fume hood to contain dust and potential vapors.[2][3]
-
c. Prepare all necessary equipment (spatulas, weigh boats, solvent containers) and place them inside the fume hood to minimize movement in and out of the controlled workspace.
-
-
Weighing and Transfer:
-
a. Place a tared weigh boat on an analytical balance located inside the fume hood or in a contained balance enclosure.
-
b. Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid creating dust. If dust is generated, it will be contained by the fume hood's airflow.[2]
-
c. Securely close the primary stock container immediately after dispensing.
-
-
Dissolution and Use:
-
a. Transfer the weighed compound into the reaction vessel, which should already be inside the fume hood.
-
b. Add the solvent to the compound slowly to prevent splashing.
-
c. Proceed with the experimental protocol within the confines of the fume hood.
-
-
Cleanup and Decontamination:
-
a. Clean all reusable equipment (like spatulas) with an appropriate solvent inside the fume hood.
-
b. Dispose of all contaminated disposable materials (weigh boats, gloves, paper towels) in a designated, sealed hazardous waste container.
-
c. Wipe down the work surface of the fume hood with a suitable solvent and then soap and water.
-
d. Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[3]
-
Caption: Workflow for handling this compound.
Section 4: Exposure Controls and Personal Protection
Engineering controls and PPE are the primary defenses against exposure.
-
Engineering Controls: A properly functioning chemical fume hood is mandatory for all procedures involving this compound.[3] The ventilation system is the most critical control as it removes airborne dust and vapors at the source, protecting the user's respiratory system.[2] Eyewash stations and safety showers must be readily accessible.[3]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Use chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3] A face shield may be required for procedures with a high risk of splashing.
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[3][4] Contaminated clothing should be removed immediately and washed before reuse.[3]
-
Respiratory Protection: If working outside of a fume hood (which is not recommended) or if ventilation is insufficient, use a NIOSH (US) or CEN (EU) approved particle respirator (such as a P95 or P1 type).[2]
-
Section 5: Storage, Stability, and Incompatibilities
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] For long-term stability and to prevent degradation, some suppliers recommend storage at -10°C under an inert atmosphere.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
Section 6: Emergency Procedures and First Aid
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures
In all cases of exposure, seek immediate medical attention and provide the attending physician with the Safety Data Sheet (SDS).[2]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2][3]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing.[2][3]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes.[3] If present, remove contact lenses and continue rinsing.[2]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][3]
Spill Response
The response to a spill depends on its scale and the immediate environment.
Caption: Decision tree for responding to a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3]
-
Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[2]
Section 7: Toxicological Profile
A significant cautionary note is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] Therefore, it must be handled as a potentially hazardous substance at all times.
-
Acute Effects: The known acute effects are consistent with the GHS classifications: harmful if swallowed, and causing skin, eye, and respiratory irritation.[2]
-
Chronic Effects & Carcinogenicity: There is no data to suggest the compound is a carcinogen. No component of this product at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by IARC, ACGIH, or NTP.[2] Data on mutagenicity, teratogenicity, or reproductive toxicity is not available.
Section 8: Disposal Considerations
Chemical waste must be managed to prevent environmental contamination and ensure regulatory compliance.
-
Disposal Method: Dispose of this material through a licensed professional waste disposal service.[2] Do not allow the product to enter drains.[2]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2]
-
Regulations: Adhere to all applicable federal, state, and local environmental regulations for hazardous waste disposal.
References
Methodological & Application
"using 4,6-Dichloropicolinaldehyde in Suzuki coupling reactions"
An Application Guide for the Strategic Use of 4,6-Dichloropicolinaldehyde in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Picolinaldehydes, pyridines bearing a formyl group, are particularly valuable as versatile synthetic intermediates. This compound emerges as a highly strategic building block due to its trifunctional nature: the aldehyde allows for a wide range of subsequent transformations, while the two chlorine atoms at the C4 and C6 positions offer distinct opportunities for sequential, site-selective functionalization.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, celebrated for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[2][3][4] Harnessing this reaction for the selective arylation or alkylation of this compound opens a direct and modular route to complex, highly substituted pyridine derivatives, which are often challenging to synthesize via other means.
This guide provides a detailed exploration of the mechanistic principles, practical protocols, and critical parameters for successfully employing this compound in Suzuki-Miyaura coupling reactions. It is designed for researchers and drug development professionals seeking to leverage this powerful synthetic tool.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][5] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-chlorine (C-Cl) bond of the this compound. This is often the rate-determining step, particularly for the less reactive C-Cl bonds compared to C-Br or C-I bonds.[2][6] The choice of a sufficiently electron-rich and sterically bulky ligand on the palladium catalyst is crucial to facilitate this step.
-
Transmetalation : This step involves the transfer of the organic moiety (R²) from the boron atom to the palladium center. The process requires activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic boronate "ate" complex, which readily transfers its organic group to the electrophilic Pd(II) center.[3][7][8]
-
Reductive Elimination : The final step involves the coupling of the two organic ligands (the picolinaldehyde scaffold and the R² group) on the Pd(II) center. This forms the new C-C bond, releases the final product, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5]
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 4,6-Dichloropicolinaldehyde as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
4,6-Dichloropicolinaldehyde is a pivotal starting material in modern medicinal chemistry, offering a trifunctional scaffold for the synthesis of complex, highly substituted pyridine derivatives. The strategic placement of two reactive chlorine atoms and an aldehyde group allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its synthetic utility, focusing on key reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. We present detailed, field-proven protocols, mechanistic insights, and a discussion of the causality behind experimental choices, designed to empower researchers, scientists, and drug development professionals in leveraging this versatile precursor for the construction of novel pharmaceutical intermediates.
Introduction to this compound
Chemical Structure and Properties
This compound, with the molecular formula C₆H₃Cl₂NO, is a crystalline solid that serves as a highly functionalized building block. Its structure is characterized by a pyridine ring substituted with two chlorine atoms at the C4 and C6 positions and an aldehyde group at the C2 position. This unique arrangement of functional groups provides three distinct points for chemical modification, making it an exceptionally valuable precursor in synthetic campaigns.
Strategic Importance in Medicinal Chemistry
The pyridine scaffold is a ubiquitous motif in a vast number of approved pharmaceutical agents and biologically active compounds.[1][2] Its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties contribute to its prevalence. The synthesis of substituted pyridines is, therefore, a central theme in drug discovery.[3][4] this compound provides a direct and efficient entry point to a wide array of polysubstituted pyridines, which would otherwise require lengthy and complex synthetic routes.[4]
Overview of Synthetic Reactivity
The synthetic power of this compound stems from the differential reactivity of its three functional groups:
-
C4 and C6 Chlorine Atoms: These positions are activated towards nucleophilic aromatic substitution (SNAr) and are ideal handles for palladium-catalyzed cross-coupling reactions.
-
C2 Aldehyde Group: This moiety can undergo a wide range of classical carbonyl chemistry, including reductive amination, Wittig reactions, and condensations, to build further molecular complexity.
This guide will focus on the most impactful of these transformations.
References
Application Notes and Protocols for the Synthetic Derivatization of 4,6-Dichloropicolinaldehyde
Abstract
4,6-Dichloropicolinaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive aldehyde and two distinct chlorine atoms on an electron-deficient pyridine ring, offers a versatile platform for constructing diverse molecular architectures. The electron-withdrawing properties of the pyridine nitrogen and the formyl group activate the C4 and C6 positions for nucleophilic aromatic substitution (SNAr), while the aldehyde provides a handle for condensation and reductive amination reactions. This guide provides an in-depth exploration of the core chemical principles governing its reactivity and presents detailed, field-proven protocols for its selective derivatization. These methodologies are designed to empower researchers, scientists, and drug development professionals to efficiently generate libraries of novel substituted pyridine compounds for screening and optimization.
Core Chemical Principles and Reactivity Profile
The synthetic utility of this compound is rooted in the electronic characteristics of the pyridine ring. The ring nitrogen atom acts as a potent electron-withdrawing group, reducing the electron density of the aromatic system and making it susceptible to attack by nucleophiles.[1][2] This effect is amplified by the C2-aldehyde group, further activating the C4 and C6 positions towards displacement of the chloride leaving groups.
The primary mechanism for functionalizing the chloro-positions is Nucleophilic Aromatic Substitution (SNAr) . This process typically proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: A nucleophile attacks one of the chlorine-bearing carbons (C4 or C6), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
-
Elimination: Aromaticity is restored by the expulsion of the chloride leaving group.
The presence of strong electron-withdrawing groups is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[1][3] In this compound, both the ring nitrogen and the aldehyde group serve this purpose effectively.
Regioselectivity: While both chlorine atoms are activated, the C4 position often exhibits higher reactivity towards nucleophilic attack. This is attributed to the combined electron-withdrawing influence of the adjacent ring nitrogen and the C2-aldehyde, which provides superior stabilization for the Meisenheimer complex intermediate formed during C4-substitution.[4] However, this selectivity can be modulated by the choice of nucleophile, solvent, and reaction temperature, allowing for controlled, stepwise functionalization.
Key Derivatization Strategies and Protocols
The derivatization of this compound can be broadly categorized into two main pathways: substitution at the chloro-positions and reactions involving the aldehyde group.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
This is the most common method for introducing diversity at the C4 and C6 positions.
Causality and Experimental Rationale: This protocol achieves selective monosubstitution by carefully controlling the reaction stoichiometry and temperature. Using a slight excess of the amine nucleophile ensures a reasonable reaction rate, while moderate temperatures favor the kinetically preferred substitution at the more reactive C4 position. An organic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction without significantly increasing the nucleophilicity of the amine, thus preventing side reactions.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in N,N-Dimethylformamide (DMF, 0.2 M), add the desired primary or secondary amine (1.2 eq.).
-
Base Addition: Add DIPEA (2.0 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-amino-6-chloropicolinaldehyde derivative.
Data Presentation: Representative Amination Reactions
| Entry | Amine Nucleophile | Solvent | Base | Temp (°C) | Typical Yield (%) |
| 1 | Morpholine | DMF | DIPEA | 60 | 85-95 |
| 2 | Piperidine | DMF | DIPEA | 60 | 80-90 |
| 3 | Aniline | NMP | Cs₂CO₃ | 100 | 75-85 |
| 4 | Isoindoline | DMF | DIPEA | 100 | 88[5] |
Experimental Workflow for Selective Mono-Amination
Caption: Workflow for selective SNAr amination.
Causality and Experimental Rationale: Introducing an oxygen nucleophile requires the deprotonation of the corresponding alcohol to form a more potent alkoxide nucleophile. Sodium methoxide is a common and effective choice for this transformation.[6] The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction and then allowed to warm to room temperature to drive the substitution to completion.
Detailed Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous methanol (0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium methoxide (1.1 eq.) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.[6] Monitor the reaction progress by TLC.
-
Workup: Remove the solvent under reduced pressure. Dissolve the resulting residue in dichloromethane and filter to remove any insoluble solids.
-
Purification: Purify the filtrate by flash column chromatography on silica gel (e.g., using a gradient of 0% to 50% ethyl acetate in heptane) to yield 6-chloro-4-methoxypicolinaldehyde.[6]
Strategy 2: Derivatization of the Aldehyde Group
The aldehyde functionality provides an orthogonal site for derivatization, which can be performed before or after substitution at the chloro-positions.
Causality and Experimental Rationale: This base-catalyzed condensation reaction extends the carbon framework by forming a new carbon-carbon double bond.[7] The aldehyde reacts with the enolate of a ketone (like acetophenone) to form an α,β-unsaturated ketone, also known as a chalcone. This protocol uses a strong base (NaOH) in a protic solvent (ethanol) under reflux to drive the condensation and subsequent dehydration. This method can lead to simultaneous solvolysis at the chloro-positions if conditions are not carefully controlled.[7]
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of the 4,6-disubstituted picolinaldehyde derivative (1.0 eq.) and a suitable ketone (e.g., acetophenone, 1.1 eq.) in ethanol (0.2 M), add sodium hydroxide pellets (5.0 eq.).
-
Reaction: Heat the reaction mixture to reflux for 3 hours. Monitor the formation of the product by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Isolation: Collect the resulting solid precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the chalcone derivative.[7]
Reaction Scheme for Claisen-Schmidt Condensation
Caption: General scheme for chalcone synthesis.
Advanced Strategies: Palladium-Catalyzed Cross-Coupling
For researchers seeking to form carbon-carbon or carbon-nitrogen bonds that are inaccessible through standard SNAr, palladium-catalyzed cross-coupling reactions offer a powerful alternative. The C-Cl bonds of the picolinaldehyde scaffold are suitable for reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.[6]
-
Buchwald-Hartwig Amination: An alternative method for C-N bond formation, often with a broader substrate scope than SNAr.[6]
-
Cyanation: Introduction of a nitrile group using a cyanide source like Zn(CN)₂.[6]
These reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable ligand, a base (e.g., K₂CO₃), and an appropriate solvent, often at elevated temperatures. While beyond the scope of this note's detailed protocols, they represent a significant expansion of the synthetic toolbox for derivatizing this versatile scaffold.
Conclusion
This compound stands out as a highly adaptable substrate for the synthesis of complex pyridine derivatives. By leveraging controlled nucleophilic aromatic substitution and orthogonal reactions of the aldehyde group, chemists can readily access a vast chemical space. The protocols detailed herein provide a robust foundation for the systematic exploration of this scaffold, enabling the development of novel compounds for pharmaceutical and materials science applications. The strategic application of these methods will continue to fuel innovation in drug discovery and beyond.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
Application Notes and Protocols for the Synthesis of Arylpicolinate Herbicides Utilizing 4,6-Dichloropicolinaldehyde
Introduction: The Strategic Importance of 4,6-Dichloropicolinaldehyde in Modern Agrochemicals
This compound is a pivotal starting material in the synthesis of the arylpicolinate class of herbicides, a newer generation of synthetic auxin herbicides with significant commercial importance.[1] These herbicides, including notable examples like halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), offer potent control of broadleaf weeds in various crops.[2] Their efficacy stems from a unique mode of action where they mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[2] Specifically, arylpicolinates exhibit a high binding affinity to the AFB5 auxin receptor, distinguishing them from other auxin herbicides and providing an alternative mechanism to combat weed resistance.[2]
The synthetic pathway from this compound to these complex herbicidal molecules involves a series of key chemical transformations. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of a key intermediate, methyl 4-amino-3,6-dichloropicolinate, and its subsequent elaboration into a representative arylpicolinate herbicide via a Suzuki coupling reaction. The protocols are designed for researchers and scientists in the field of agrochemical development, offering insights into the practical execution of these synthetic steps.
Overall Synthetic Workflow
The synthesis of arylpicolinate herbicides from this compound can be conceptualized as a multi-step process. The aldehyde functionality is first oxidized to a carboxylic acid, which is then esterified. Subsequently, a nucleophilic aromatic substitution introduces an amino group at the 4-position of the pyridine ring. The resulting key intermediate, a substituted 4-aminopicolinate, is then coupled with an appropriate arylboronic acid via a palladium-catalyzed Suzuki reaction to furnish the final herbicidal molecule.
Caption: Overall synthetic workflow from this compound.
Protocols for the Synthesis of a Key Intermediate: Methyl 4-amino-3,6-dichloropicolinate
This section details the experimental procedures for the conversion of this compound to the crucial building block, methyl 4-amino-3,6-dichloropicolinate.
Protocol 1: Oxidation of this compound to 4,6-Dichloropicolinic Acid
The oxidation of the aldehyde group to a carboxylic acid is the initial and critical step. While various oxidizing agents can be employed, potassium permanganate in an acidic medium provides an effective method for this transformation.[3]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of potassium permanganate (approximately 2.0 eq) in water to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and quench the excess permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture to pH 1-2 with concentrated sulfuric acid.
-
Filter the mixture to remove the manganese dioxide, washing the filter cake with a small amount of water.
-
Extract the aqueous filtrate with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloropicolinic acid as a solid.
Expected Outcome: This procedure should yield 4,6-dichloropicolinic acid in good purity, which can be further purified by recrystallization if necessary.
Protocol 2: Esterification of 4,6-Dichloropicolinic Acid to Methyl 4,6-Dichloropicolinate
The conversion of the carboxylic acid to its methyl ester is crucial for the subsequent amination step. A standard method involves the use of thionyl chloride to form the acid chloride, followed by reaction with methanol.
Materials:
-
4,6-Dichloropicolinic Acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4,6-dichloropicolinic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
Dissolve the crude acid chloride in anhydrous methanol and stir at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 4,6-dichloropicolinate.
Expected Outcome: This protocol should provide the methyl ester in high yield and purity, suitable for the next step.
Protocol 3: Amination of Methyl 4,6-Dichloropicolinate to Methyl 4-amino-3,6-dichloropicolinate
The introduction of the amino group at the 4-position is achieved through a nucleophilic aromatic substitution reaction. This transformation is key to installing the necessary functional group for the final herbicidal activity.
Materials:
-
Methyl 4,6-Dichloropicolinate
-
Ammonia (in a suitable solvent, e.g., 7N solution in methanol or aqueous ammonia)
-
A sealed reaction vessel (e.g., a pressure tube)
Procedure:
-
Place methyl 4,6-dichloropicolinate (1.0 eq) and a solution of ammonia in methanol (excess) into a pressure tube.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 24-48 hours.
-
After cooling to room temperature, carefully open the pressure tube.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford methyl 4-amino-3,6-dichloropicolinate.
Expected Outcome: The amination reaction should yield the desired product, which is a key intermediate for the subsequent Suzuki coupling.[2]
Protocol for the Synthesis of a Representative Arylpicolinate Herbicide
This section outlines the final step in the synthesis: the palladium-catalyzed Suzuki coupling of the key intermediate with an arylboronic acid to generate the final herbicidal product.
Protocol 4: Suzuki Coupling of Methyl 4-amino-3,6-dichloropicolinate with an Arylboronic Acid
The Suzuki coupling is a powerful and versatile cross-coupling reaction that is widely used in the synthesis of biaryl compounds, which form the core structure of arylpicolinate herbicides.[4]
Materials:
-
Methyl 4-amino-3,6-dichloropicolinate
-
Arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid for halauxifen-methyl synthesis)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., a mixture of toluene, ethanol, and water or dioxane and water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a degassed mixture of a suitable solvent (e.g., toluene/ethanol/water 4:1:1), add methyl 4-amino-3,6-dichloropicolinate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final arylpicolinate herbicide.
Mechanism of the Suzuki Coupling Reaction:
Caption: Catalytic cycle of the Suzuki coupling reaction.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of arylpicolinate herbicides. Please note that yields are representative and can vary based on specific substrates and reaction conditions.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Oxidation | KMnO₄, H₂SO₄ | Acetone/Water | 0 - RT | 12-24 | 70-85 |
| 2 | Esterification | SOCl₂, MeOH | Toluene | Reflux | 2-4 | 85-95 |
| 3 | Amination | NH₃/MeOH | - | 100-120 | 24-48 | 50-70 |
| 4 | Suzuki Coupling | Pd Catalyst, Base | Toluene/Ethanol/Water | Reflux | 12-24 | 60-80 |
Conclusion
This compound serves as a versatile and economically important starting material for the synthesis of advanced arylpicolinate herbicides. The synthetic route, involving key steps of oxidation, esterification, amination, and palladium-catalyzed cross-coupling, provides a clear pathway to these valuable agrochemicals. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the synthesis and further development of novel herbicidal compounds based on the picolinate scaffold. Careful optimization of each step will be crucial for achieving high yields and purity in a laboratory or industrial setting.
References
- 1. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
- 2. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 4. WO2001051468A1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4,6-Dichloropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 4,6-Dichloropicolinaldehyde in Complex Synthesis
This compound stands as a pivotal building block in contemporary organic synthesis, particularly for the construction of highly functionalized pyridine-based scaffolds. Its utility is rooted in the differential reactivity of its two chlorine atoms and the synthetic handle provided by the aldehyde functionality. The C6 position, being para to the electron-withdrawing aldehyde and ortho to the pyridine nitrogen, exhibits heightened reactivity in palladium-catalyzed cross-coupling reactions. This inherent electronic bias, coupled with the ability to modulate reactivity through judicious selection of ligands and reaction conditions, allows for a sequential and regioselective approach to molecular elaboration. This guide provides an in-depth exploration of key palladium-catalyzed reactions of this compound, offering detailed protocols and mechanistic insights to empower researchers in the synthesis of novel chemical entities for pharmaceutical and materials science applications.
Regioselectivity in Palladium-Catalyzed Cross-Coupling of this compound
The primary consideration in the functionalization of this compound is the regioselective substitution of one of the two chlorine atoms. Generally, the C6 position is more susceptible to oxidative addition by a palladium(0) catalyst due to its position para to the electron-withdrawing aldehyde group, which makes the C-Cl bond more polarized and reactive.[1][2] However, the choice of palladium catalyst, and more critically, the ancillary ligands, can influence and even reverse this inherent selectivity.[1][3][4] Sterically bulky ligands can favor reaction at the less hindered C4 position, while specific chelating ligands can promote reactivity at the C6 position. Understanding these nuances is crucial for designing a successful synthetic strategy.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[5] In the context of this compound, this reaction provides a powerful means to introduce diverse aryl and heteroaryl moieties, significantly expanding the accessible chemical space.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[5] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reactivity of the less reactive aryl chlorides and for influencing the regioselectivity of the coupling.
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 2. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Synthesis of Novel Heterocyclic Compounds from 4,6-Dichloropicolinaldehyde: An Application Guide for Researchers
Introduction: The Versatility of 4,6-Dichloropicolinaldehyde as a Synthetic Building Block
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Among the myriad of substituted pyridines, this compound stands out as a particularly versatile starting material. Its trifunctional nature, featuring a reactive aldehyde group and two chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr), offers a rich platform for the synthesis of a diverse array of fused and substituted heterocyclic compounds. The electron-deficient nature of the pyridine ring, further accentuated by the two chloro-substituents, renders the 4- and 6-positions highly susceptible to nucleophilic attack.[1][2] This guide provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds from this compound, aimed at researchers, scientists, and professionals in drug development.
Core Synthetic Strategies
The synthetic utility of this compound can be broadly categorized into two primary strategies:
-
Annulation reactions at the aldehyde functionality followed by modification of the chloro-substituents.
-
Sequential or regioselective nucleophilic aromatic substitution of the chloro groups, followed by transformations of the aldehyde moiety.
This guide will delve into specific protocols for each of these strategies, providing the underlying chemical principles and step-by-step experimental procedures.
Part 1: Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine core is a prominent scaffold in numerous biologically active compounds.[3][4] A common and efficient route to this heterocyclic system involves the condensation of a hydrazine with a suitably functionalized pyridine derivative. In our case, the aldehyde group of this compound serves as the key electrophilic center for the initial condensation, followed by an intramolecular cyclization.
Reaction Pathway: From Dichloropicolinaldehyde to Pyrazolopyridines
The synthesis commences with the condensation of this compound with a hydrazine derivative to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack of the hydrazone nitrogen onto the C-Cl bond at the adjacent position of the pyridine ring, facilitated by a base, leads to the formation of the fused pyrazole ring.
Caption: Workflow for the synthesis of Pyrazolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Triethylamine
-
Glacial acetic acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Hydrazone Formation:
-
To a solution of this compound (1.0 g, 5.68 mmol) in absolute ethanol (20 mL) in a 100 mL round-bottom flask, add a catalytic amount of glacial acetic acid (2-3 drops).
-
To this stirring solution, add hydrazine hydrate (0.31 mL, 6.25 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. The formation of a precipitate may be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
-
Cyclization:
-
To the reaction mixture containing the hydrazone, add triethylamine (1.58 mL, 11.36 mmol) and heat the mixture to reflux for 6-8 hours.
-
Monitor the cyclization by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine.
-
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine | C₆H₃Cl₂N₃ | 188.02 | ~10.5 (br s, 1H, NH), 8.2 (s, 1H), 7.4 (s, 1H) | ~150.2, 148.5, 145.1, 133.8, 118.9, 110.7 |
Part 2: Synthesis of Thieno[2,3-b]pyridines
The thieno[2,3-b]pyridine scaffold is another important heterocyclic system with diverse biological activities.[5][6] A common synthetic route to this class of compounds is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.
Reaction Pathway: Gewald Synthesis of Thieno[2,3-b]pyridines
In this protocol, this compound, malononitrile, and elemental sulfur undergo a one-pot, three-component reaction catalyzed by a base like morpholine or triethylamine. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition of sulfur, and subsequent intramolecular cyclization and tautomerization to yield the 2-amino-3-cyanothieno[2,3-b]pyridine derivative.
Caption: One-pot Gewald synthesis of a Thieno[2,3-b]pyridine derivative.
Experimental Protocol: Synthesis of 2-Amino-4,6-dichloro-thieno[2,3-b]pyridine-3-carbonitrile
Materials:
-
This compound
-
Malononitrile
-
Elemental sulfur
-
Ethanol
-
Morpholine
-
Ice-cold water
-
Filter paper
Procedure:
-
Reaction Setup:
-
In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 g, 5.68 mmol), malononitrile (0.38 g, 5.68 mmol), and elemental sulfur (0.18 g, 5.68 mmol) in ethanol (25 mL).
-
Stir the mixture to obtain a suspension.
-
-
Reaction Execution:
-
Add morpholine (0.5 mL, 5.68 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water (100 mL) with vigorous stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the solid product in a vacuum oven.
-
The product can be further purified by recrystallization from ethanol if necessary.
-
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Expected IR (KBr) ν (cm⁻¹) |
| 2-Amino-4,6-dichloro-thieno[2,3-b]pyridine-3-carbonitrile | C₈H₃Cl₂N₃S | 244.09 | ~7.8 (s, 1H), 7.5 (br s, 2H, NH₂) | 3450-3300 (NH₂), 2220 (CN) |
Part 3: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The two chlorine atoms at the 4- and 6-positions of the pyridine ring are activated towards nucleophilic aromatic substitution.[7] The inherent electronic properties of the pyridine ring favor nucleophilic attack at the positions ortho and para to the nitrogen atom.[1][2] This allows for the sequential and regioselective introduction of various nucleophiles. Generally, the 4-position is more susceptible to nucleophilic attack than the 6-position due to greater stabilization of the Meisenheimer intermediate.
Reaction Pathway: Mono- and Di-substitution
By controlling the stoichiometry of the nucleophile and the reaction temperature, it is possible to achieve either mono-substitution, primarily at the 4-position, or di-substitution at both the 4- and 6-positions.
Caption: Regioselective SNAr on this compound.
Experimental Protocol: Synthesis of 4-Anilino-6-chloropicolinaldehyde (Mono-substitution)
Materials:
-
This compound
-
Aniline
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
To a solution of this compound (1.0 g, 5.68 mmol) in DMF (20 mL) in a 100 mL round-bottom flask, add aniline (0.52 mL, 5.68 mmol) and potassium carbonate (1.57 g, 11.36 mmol).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of the mono-substituted product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate) to yield 4-anilino-6-chloropicolinaldehyde.
-
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |
| 4-Anilino-6-chloropicolinaldehyde | C₁₂H₉ClN₂O | 232.67 | ~9.9 (s, 1H, CHO), 8.5 (br s, 1H, NH), 7.6-7.2 (m, 5H, Ar-H), 7.0 (s, 1H), 6.8 (s, 1H) |
Conclusion
This compound is a potent and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block. By judiciously choosing reaction partners and conditions, a multitude of complex molecular architectures with potential applications in drug discovery and materials science can be accessed. The self-validating nature of these protocols, supported by expected analytical data, ensures a high degree of confidence in the synthetic outcomes.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,6-Dichloropicolinaldehyde as a Versatile Precursor for Advanced Functional Materials
Introduction: Unlocking the Potential of a Trifunctional Pyridine Building Block
In the vast landscape of organic chemistry, the strategic selection of molecular building blocks is paramount to the synthesis of novel functional materials with tailored properties.[1][2][3] 4,6-Dichloropicolinaldehyde, a trifunctional pyridine derivative, emerges as a highly promising, yet underexplored, platform for the construction of advanced materials. Its unique architecture, featuring a reactive aldehyde group and two distinct, chemically addressable chlorine atoms, offers a versatile toolkit for synthetic chemists. The aldehyde facilitates a range of classical condensation reactions, while the chlorine atoms at the 4- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4] This duality in reactivity allows for the sequential or orthogonal synthesis of complex molecular structures, paving the way for new polymers, metal-organic framework (MOF) linkers, and functional dyes.
This guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound. It details scientifically grounded, field-proven insights and hypothetical, yet robust, protocols for its utilization in the synthesis of high-performance functional materials. While direct literature on the use of this specific aldehyde in materials science is nascent, the protocols herein are built upon well-established chemical transformations of analogous structures, providing a solid foundation for future research and development.
Part 1: Synthesis of Conjugated Polyimines for Optoelectronic Applications
Expertise & Experience: The aldehyde functionality of this compound is an ideal handle for polycondensation reactions. Reacting a dialdehyde with a diamine to form a polyimine (or poly(Schiff base)) is a well-established method for creating thermally stable, conjugated polymers.[2] The resulting imine linkages (-C=N-) in the polymer backbone contribute to the delocalization of π-electrons, which can impart interesting optical and electronic properties. The two chlorine atoms on the pyridine ring are retained in the polymer backbone, offering sites for post-polymerization modification to fine-tune the material's properties, such as solubility or energy levels.
Trustworthiness through Self-Validation: The proposed protocol includes in-situ monitoring and post-synthesis characterization steps to validate the reaction's success. The formation of the characteristic yellow to orange color of the conjugated polymer provides an initial visual cue. Spectroscopic analysis (FT-IR, NMR) will confirm the formation of the imine bond and the incorporation of the dichloropyridine moiety. Gel permeation chromatography (GPC) will be crucial to determine the molecular weight and polydispersity of the resulting polymer, which are key indicators of a successful polymerization.
Application Note I: Synthesis of a Polyimine from this compound and p-Phenylenediamine
Application: To create a thermally stable, conjugated polyimine that can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The retained chlorine atoms can be later functionalized to modulate the polymer's electronic properties.
Principle: This protocol is based on the Schiff base condensation reaction between an aromatic aldehyde and a primary diamine, typically catalyzed by an acid. The reaction proceeds via a dehydration-condensation mechanism to form a polymer with repeating imine units.[2]
Experimental Protocol: Polycondensation of this compound and p-Phenylenediamine
Materials:
-
This compound (1.76 g, 10 mmol)
-
p-Phenylenediamine (1.08 g, 10 mmol)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) (40 mL)
-
p-Toluenesulfonic acid (PTSA) (0.019 g, 0.1 mmol)
-
Methanol (300 mL)
Instrumentation:
-
100 mL Schlenk flask
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware
Procedure:
-
Monomer Preparation: In a 100 mL Schlenk flask dried under vacuum and backfilled with an inert gas, dissolve 1.76 g (10 mmol) of this compound in 40 mL of anhydrous NMP.
-
To this solution, add 1.08 g (10 mmol) of p-phenylenediamine. Stir the mixture at room temperature for 30 minutes to ensure complete dissolution of both monomers.
-
Catalyst Addition: Add 0.019 g (0.1 mmol) of p-toluenesulfonic acid to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 120°C and stir vigorously under a continuous flow of inert gas for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Polymer Isolation: After 24 hours, cool the reaction mixture to room temperature. Pour the viscous solution slowly into 300 mL of methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Purification: Collect the precipitated polymer by filtration. Wash the solid extensively with methanol to remove any unreacted monomers and catalyst.
-
Drying: Dry the polymer in a vacuum oven at 60°C for 24 hours to a constant weight.
Data Presentation:
| Parameter | Expected Outcome |
| Yield | > 85% |
| Appearance | Yellow to orange powder |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMF, DMSO) |
| FT-IR (cm⁻¹) | ~1620-1640 (C=N stretch), disappearance of C=O (~1700) and N-H (~3300-3400) |
| ¹H NMR | Broad peaks consistent with a polymeric structure |
| TGA (Thermogravimetric Analysis) | Decomposition temperature > 350°C |
Visualization of the Workflow:
References
- 1. Novel photocatalysts for the decomposition of organic dyes based on metal-organic framework compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. π-Conjugated polymers consisting of heavier group 13 elements - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Large-Scale Synthesis of 4,6-Dichloropicolinaldehyde Derivatives
Introduction
4,6-Dichloropicolinaldehyde and its derivatives represent a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of functionalized pyridine-containing molecules. The strategic placement of two reactive chlorine atoms and a formyl group on the pyridine ring allows for selective and diverse chemical transformations. This unique trifunctional scaffold is of significant interest to researchers and professionals in drug discovery and agrochemical development, where substituted pyridines are prevalent in numerous biologically active compounds.
These application notes provide a comprehensive guide for the large-scale synthesis of this compound and its subsequent derivatization through key cross-coupling and nucleophilic substitution reactions. The protocols detailed herein are designed to be robust, scalable, and grounded in established chemical principles, offering both practical step-by-step instructions and the underlying scientific rationale.
PART 1: Large-Scale Synthesis of this compound
The most industrially viable and scalable approach for the synthesis of this compound is the Vilsmeier-Haack formylation of a suitable dichloropyridine precursor. This reaction introduces a formyl group onto an electron-rich or activated aromatic ring using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[1][2][3]
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The proposed synthesis starts from the commercially available 2,4-dichloropyridine. The Vilsmeier-Haack reaction will introduce the formyl group at the 6-position, yielding the target this compound.
Caption: Proposed synthetic route for this compound.
Protocol 1: Large-Scale Synthesis of this compound
Safety Precaution: This reaction involves the use of phosphorus oxychloride, which is a highly corrosive and toxic substance.[4][5] It reacts violently with water and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a full-face shield.[6][7]
Materials:
-
2,4-Dichloropyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Methanol
-
Saturated aqueous sodium bisulfite solution[8]
Procedure:
-
Vilsmeier Reagent Formation: In a large, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), cautiously add anhydrous N,N-dimethylformamide (3.0 equivalents) to anhydrous dichloromethane. Cool the mixture to 0°C in an ice-water bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2,4-dichloropyridine (1.0 equivalent) in anhydrous dichloromethane dropwise, again maintaining the internal temperature below 10°C. Once the addition is complete, slowly warm the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large vessel, prepare a slurry of crushed ice and water. Very slowly and cautiously, pour the reaction mixture onto the ice slurry with vigorous stirring to quench the excess Vilsmeier reagent and POCl₃. This step is highly exothermic and will release HCl gas; ensure adequate ventilation.
-
Neutralization and Extraction: Once the quenching is complete, neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Large-Scale Purification via Bisulfite Adduct Formation
For large-scale purification, formation of the bisulfite adduct is an efficient and cost-effective method to isolate the aldehyde from non-carbonyl impurities.[8][9]
Procedure:
-
Adduct Formation: Dissolve the crude product in methanol. Add a saturated aqueous solution of sodium bisulfite. Stir the mixture vigorously for 1-2 hours. The aldehyde will react with the bisulfite to form a water-soluble adduct, which may precipitate.
-
Separation of Impurities: Dilute the mixture with water and extract with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove any non-aldehydic impurities. The bisulfite adduct will remain in the aqueous layer.
-
Regeneration of Aldehyde: Separate the aqueous layer and treat it with a strong base, such as sodium hydroxide, until the pH is basic. This will regenerate the aldehyde.
-
Final Extraction and Isolation: Extract the regenerated aldehyde with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.
PART 2: Derivatization of this compound
The two chlorine atoms on the pyridine ring of this compound are susceptible to displacement via palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), providing access to a diverse range of derivatives.[10][11]
A. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the dichloropicolinaldehyde and various boronic acids or their esters.[12][13]
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Protocol 3: Synthesis of 4-Aryl-6-chloropicolinaldehyde Derivatives
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent and a small amount of degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 75-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80-95 |
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[11][14][15]
Caption: General scheme for Buchwald-Hartwig amination.
Protocol 4: Synthesis of 4-Amino-6-chloropicolinaldehyde Derivatives
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., sodium tert-butoxide, potassium phosphate)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand. Add the anhydrous solvent and stir for a few minutes.
-
Reagent Addition: Add this compound (1.0 equivalent), the amine (1.1-1.5 equivalents), and the base (1.5-2.0 equivalents).
-
Reaction: Heat the reaction mixture to 80-110°C and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 70-90 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 75-95 |
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. name-reaction.com [name-reaction.com]
- 4. lanxess.com [lanxess.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,6-Dichloropicolinaldehyde
Welcome to the Technical Support Center for the purification of 4,6-Dichloropicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the isolation of this key synthetic intermediate. Our focus is on delivering practical, field-proven insights to help you navigate the common challenges encountered during the purification process.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and purification of this compound.
Q1: What are the expected physical properties of this compound?
While specific data for this compound is not extensively published, we can infer its properties from its structure and from related compounds like 4-chloropicolinaldehyde, which has a melting point of 32-34°C and a boiling point of 206°C. This compound is expected to be a solid at room temperature and is soluble in polar organic solvents such as chloroform and methanol.
Q2: What are the likely impurities in a crude reaction mixture of this compound?
The impurities will largely depend on the synthetic route. However, common contaminants may include:
-
Unreacted starting materials: Depending on the specific synthesis.
-
Over- or under-chlorinated species: Such as 4-chloropicolinaldehyde or 2,4,6-trichloropicoline derivatives.
-
Oxidation product: The corresponding carboxylic acid, 4,6-dichloropicolinic acid, can form if the aldehyde is exposed to oxidizing conditions.
-
Byproducts from the formylation step: If a Vilsmeier-Haack or similar formylation is used, byproducts from the decomposition of the formylating reagent can be present.[1]
-
Residual solvents: From the reaction and initial workup.
Q3: How stable is this compound during purification?
Aromatic aldehydes are generally stable, but the aldehyde functional group can be susceptible to oxidation, especially at elevated temperatures or in the presence of air. The pyridine ring is relatively robust, but prolonged exposure to strong acids or bases should be avoided. Chlorinated pyridines are generally stable, but care should be taken to avoid conditions that could lead to nucleophilic substitution of the chlorine atoms.
Q4: Can I use distillation for purification?
While distillation is a common purification technique for liquids, it may not be ideal for this compound. Given its likely high boiling point and potential for decomposition at elevated temperatures, distillation could lead to significant product loss. Techniques such as column chromatography and recrystallization are generally preferred for solid compounds of this nature.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily or waxy product after solvent removal | - Presence of low-melting impurities.- Residual high-boiling solvents (e.g., DMF, DMSO).- The product itself may have a low melting point. | - Attempt to triturate the oil with a non-polar solvent (e.g., hexane, pentane) to induce crystallization.- Perform a thorough aqueous wash to remove highly polar solvents like DMF or DMSO.- If the product is indeed an oil, proceed with column chromatography for purification. |
| Poor separation in column chromatography (overlapping spots on TLC) | - Inappropriate solvent system (eluent).- Overloading of the column.- Column channeling or improper packing. | - Systematically screen for a better eluent system using TLC. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.[2][3]- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or air bubbles. |
| Streaking or tailing of spots on TLC | - The compound is interacting too strongly with the silica gel (acidic).- The compound is too polar for the chosen eluent. | - Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[4]- Use a more polar eluent system. |
| Product degradation on the silica gel column | - The acidic nature of silica gel can cause decomposition of sensitive compounds. | - Perform a quick filtration through a plug of silica to assess stability. If degradation is observed, consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.[5]- Alternatively, run the column with an eluent containing a small amount of a base like triethylamine. |
| Difficulty in finding a suitable recrystallization solvent | - The compound may be too soluble or too insoluble in common solvents. | - Screen a wide range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, water).- Use a binary solvent system. Dissolve the compound in a good solvent at an elevated temperature and then add a poor solvent dropwise until turbidity is observed. Then, allow it to cool slowly. |
| Low recovery after purification | - Product loss during transfers.- Incomplete extraction from the aqueous phase.- Irreversible adsorption on the column. | - Minimize the number of transfer steps.- Ensure the pH of the aqueous phase is appropriate to keep the product in the organic layer during extraction.- If using chromatography, ensure the product is fully eluted from the column. |
III. Experimental Protocols
These protocols provide a starting point for the purification of this compound. Optimization will likely be required based on the specific composition of your reaction mixture.
A. Decision Workflow for Purification Strategy
The choice of purification method depends on the nature of the impurities. The following flowchart can guide your decision-making process.
Caption: Decision tree for selecting a purification strategy.
B. Protocol 1: Aqueous Workup and Extraction
This initial workup is designed to remove inorganic salts and highly polar impurities.
-
Quenching: Carefully quench the reaction mixture by pouring it into a beaker of cold water or a saturated aqueous solution of sodium bicarbonate if the reaction was conducted under acidic conditions.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent in which this compound is soluble (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (to remove any acidic byproducts).
-
Brine (saturated aqueous sodium chloride) to aid in the removal of water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
C. Protocol 2: Column Chromatography
This is often the most effective method for separating closely related impurities.
Workflow for Column Chromatography
Caption: Step-by-step workflow for column chromatography.
Detailed Steps:
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for chlorinated pyridines is a mixture of hexane and ethyl acetate.[2] Vary the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound. If streaking is observed, add a small amount of triethylamine (0.1-1%) to the eluent.[4]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a flat, even bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution and Collection: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks.
-
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.
-
Combining and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
D. Protocol 3: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent can be found.
Workflow for Recrystallization
Caption: Step-by-step workflow for recrystallization.
Detailed Steps:
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Consider solvents such as ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water or hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering impurities. Dry the crystals in a vacuum oven or air dry them.
IV. Data Summary
Table 1: Suggested Starting Solvents for Purification Method Development
| Technique | Solvent System Suggestions | Comments |
| Extraction | Dichloromethane, Ethyl Acetate | Choose based on the reaction solvent and impurities. |
| Column Chromatography | Hexane/Ethyl Acetate (gradient), Dichloromethane/Methanol (gradient) | Start with a low polarity mixture and gradually increase the polarity. Add 0.1-1% triethylamine if tailing occurs. |
| Recrystallization | Ethanol, Isopropanol, Acetonitrile, Toluene, Hexane/Ethyl Acetate mixture | Screen for a solvent where the product is soluble when hot and insoluble when cold. |
V. References
-
BenchChem. (2025). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. BenchChem Technical Support.
-
eGyanKosh. (n.d.). Aromatic Aldehydes and Ketones.
-
Wikipedia. (2023). Pyridine-2-carbaldehyde.
-
LookChem. (n.d.). 4-CHLOROPICOLINALDEHYDE.
-
Wikipedia. (2023). Column chromatography.
-
Scribd. (n.d.). TLC Solvent Selection for Separation.
-
Sigma-Aldrich. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products.
-
BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
Reddit. (2014). Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol) - relative Rfs?
-
ChemScene. (n.d.). 132683-62-6 | this compound.
References
Technical Support Center: Synthesis of 4,6-Dichloropicolinaldehyde
Abstract: This technical guide serves as a comprehensive resource for researchers and chemists engaged in the synthesis of 4,6-dichloropicolinaldehyde. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges and improve reaction yield and purity. The methodologies and explanations are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility in a drug development and fine chemical synthesis setting.
Part 1: Foundational Concepts & Workflow
The synthesis of this compound is a critical step in the production of various agrochemicals and pharmaceuticals. The most prevalent synthetic route involves the selective oxidation of the methyl group of 4,6-dichloro-2-methylpyridine. While seemingly straightforward, this transformation is fraught with potential pitfalls that can significantly impact yield and purity. Common challenges include incomplete conversion, over-oxidation to the corresponding carboxylic acid, and difficulties in product isolation.
This guide is structured to address these issues in a practical, question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower researchers to make informed decisions during their experiments.
Overall Synthesis Workflow
The diagram below illustrates the typical workflow for the synthesis of this compound, highlighting the key stages where issues commonly arise.
Caption: A typical workflow for the synthesis of this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis. Each question is followed by a detailed explanation and actionable advice.
Issue 1: Low Conversion of Starting Material
Question: I am observing a significant amount of unreacted 4,6-dichloro-2-methylpyridine in my reaction mixture even after prolonged reaction times. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a common issue and can often be attributed to several factors related to the activity of the oxidizing agent, reaction temperature, or reagent quality.
-
Cause A: Inadequate Reaction Temperature: The oxidation of the methyl group on the electron-deficient pyridine ring is often sluggish and requires sufficient thermal energy. Temperatures that are too low will result in a slow reaction rate.
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or GC-MS. For selenium dioxide oxidations in dioxane, the reaction is typically run at reflux (around 101°C). Be cautious not to exceed the decomposition temperature of the product or solvent.
-
-
Cause B: Poor Quality or Deactivated Oxidizing Agent: Selenium dioxide (SeO₂) is a common oxidant for this transformation, but it is hygroscopic and can lose activity if it has absorbed moisture. Similarly, other oxidants like manganese dioxide (MnO₂) can have varying activity depending on their preparation method.
-
Solution:
-
Use freshly opened or properly stored selenium dioxide. If moisture absorption is suspected, it can be dried in a vacuum oven at 100-120°C before use.
-
Ensure the SeO₂ is fully dissolved or adequately suspended in the reaction solvent. In solvents like dioxane, SeO₂ has limited solubility, and the reaction is often biphasic. Efficient stirring is crucial.
-
-
-
Cause C: Insufficient Molar Ratio of Oxidant: While a stoichiometric amount (1 equivalent) of SeO₂ is theoretically required, a slight excess is often used to drive the reaction to completion.
-
Solution: Increase the molar ratio of SeO₂ to the starting material slightly, for example, from 1.1 to 1.2 equivalents. Monitor the reaction for the formation of byproducts, as a large excess can lead to over-oxidation.
-
Issue 2: Formation of 4,6-Dichloropicolinic Acid (Over-oxidation)
Question: My final product is contaminated with a significant amount of 4,6-dichloropicolinic acid. How can I prevent this over-oxidation?
Answer:
The formation of the carboxylic acid is a classic problem in this synthesis, as the desired aldehyde product can be further oxidized under the reaction conditions.
-
Cause A: Presence of Water: The mechanism of selenium dioxide oxidation can involve the formation of a hydrated aldehyde (a gem-diol), which is more susceptible to further oxidation to the carboxylic acid.
-
Solution:
-
Use anhydrous solvents. Dioxane should be dried over sodium or distilled from a suitable drying agent.
-
Ensure all glassware is thoroughly dried before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
-
-
Cause B: Excessive Reaction Time or Temperature: The longer the aldehyde product is exposed to the oxidizing conditions at high temperatures, the more likely it is to be over-oxidized.
-
Solution:
-
Monitor the reaction closely. As soon as the starting material is consumed (or the reaction progress plateaus), cool the reaction mixture and proceed with the workup.
-
Avoid unnecessarily high temperatures. Find the minimum temperature required for a reasonable reaction rate.
-
-
-
Mechanism of Over-oxidation: The aldehyde forms a hydrate in the presence of water, which is then further oxidized.
Caption: Simplified pathway for over-oxidation of the aldehyde.
Issue 3: Difficult Product Isolation and Low Isolated Yield
Question: I see a good conversion by GC-MS, but my isolated yield after workup and purification is very low. Where am I losing my product?
Answer:
Low isolated yield despite good conversion is often a problem related to the workup and purification steps. This compound has moderate polarity and can be somewhat volatile and water-soluble, leading to losses.
-
Cause A: Losses During Workup and Extraction:
-
Problem: The product may have some solubility in the aqueous phase during extraction, especially if the pH is not controlled. Emulsion formation can also trap the product.
-
Solution:
-
After quenching the reaction, ensure the pH of the aqueous layer is neutral or slightly basic before extraction. This will ensure the byproduct, 4,6-dichloropicolinic acid, is deprotonated and remains in the aqueous layer, while the aldehyde is in its neutral form.
-
Use a suitable organic solvent for extraction. Dichloromethane or ethyl acetate are commonly used.
-
Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery.
-
If emulsions form, adding brine (saturated NaCl solution) can help to break them.
-
-
-
Cause B: Losses During Purification (Column Chromatography):
-
Problem: The aldehyde can be unstable on silica gel, potentially leading to decomposition or irreversible adsorption.
-
Solution:
-
Deactivate the silica gel by treating it with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent). This neutralizes acidic sites on the silica surface.
-
Use a less polar solvent system for elution to move the product off the column more quickly, minimizing contact time. A gradient of hexane/ethyl acetate is a good starting point.
-
Consider alternative purification methods such as crystallization or bulb-to-bulb distillation (Kugelrohr) if the product is thermally stable enough.
-
-
Data Summary Table
| Parameter | Recommended Range | Common Pitfall | Troubleshooting Action |
| SeO₂ Equivalents | 1.1 - 1.2 | < 1.1 | Increase to 1.1 eq. and monitor. |
| Reaction Temperature | 95 - 105°C (for Dioxane) | < 90°C | Increase temperature in 5°C increments. |
| Solvent Condition | Anhydrous | Wet Solvent | Use freshly dried solvent. |
| Workup pH | 7.0 - 8.0 | Acidic | Adjust pH with NaHCO₃ before extraction. |
| Chromatography | Neutralized Silica | Acidic Silica | Add 1% Et₃N to the eluent. |
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative example and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
-
4,6-Dichloro-2-methylpyridine (1.0 eq)
-
Selenium Dioxide (1.1 eq)
-
Anhydrous 1,4-Dioxane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Silica Gel (230-400 mesh)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 4,6-dichloro-2-methylpyridine (1.0 eq) and anhydrous 1,4-dioxane (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Add selenium dioxide (1.1 eq) to the solution. Note: The reaction may be slightly exothermic.
-
Reaction: Heat the mixture to reflux (approx. 101°C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Workup - Quenching and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will have formed. Filter the mixture through a pad of Celite® to remove the selenium, washing the filter cake with a small amount of ethyl acetate.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Dilute with water and ethyl acetate. Carefully add saturated NaHCO₃ solution until the aqueous layer is slightly basic (pH 7-8). Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. It is recommended to add 0.5-1% triethylamine to the eluent mixture to prevent product degradation on the column.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and GC-MS.
Part 4: References
-
Pivsa-Art, S., et al. (1998). Palladium-Catalyzed Arylation of 2,6-Dichloropyridine. Bulletin of the Chemical Society of Japan, 71(2), 467-473. --INVALID-LINK--
Technical Support Center: Troubleshooting Common Side Products in Reactions with 4,6-Dichloropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guides & FAQs
This technical support center is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Aldehyde-Related Side Reactions
The reactivity of the aldehyde functional group in 4,6-Dichloropicolinaldehyde is a primary source of potential side reactions. Understanding the conditions that favor these undesired pathways is critical for achieving high yields of your target molecule.
Question 1: I am observing the formation of a carboxylic acid and an alcohol derivative of my starting material, especially under basic conditions. What is happening and how can I prevent it?
Answer:
You are likely observing a Cannizzaro reaction . This is a classic disproportionation reaction that occurs with aldehydes that lack α-hydrogens, such as this compound, in the presence of a strong base.[1][2] In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (4,6-dichloropyridin-2-yl)methanol), while a second molecule is oxidized to the carboxylic acid (4,6-dichloropicolinic acid).[1][2]
Causality and Prevention:
The Cannizzaro reaction is typically promoted by strong bases (e.g., NaOH, KOH) and higher temperatures.[2] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by a hydride transfer to a second aldehyde molecule.[1]
Troubleshooting Steps:
-
Avoid Strong Bases: Whenever possible, use milder bases for your reaction. If a strong base is required, consider adding it at a low temperature and using only the stoichiometric amount needed.
-
Temperature Control: Perform your reaction at the lowest effective temperature to minimize the rate of the Cannizzaro reaction.
-
Crossed Cannizzaro Reaction: If applicable to your synthesis, consider a "crossed Cannizzaro" approach. In this strategy, a more reactive, inexpensive aldehyde (like formaldehyde) is added to the reaction mixture to act as the hydride donor, thus preserving your more valuable this compound from being consumed in the disproportionation.[3]
Experimental Protocol: Minimizing the Cannizzaro Reaction
| Parameter | Standard Conditions (Prone to Cannizzaro) | Recommended Conditions (Minimized Cannizzaro) |
| Base | > 2 equivalents of NaOH or KOH | Stoichiometric amount of a weaker base (e.g., K₂CO₃, Et₃N) |
| Temperature | Room Temperature to Reflux | -10 °C to Room Temperature |
| Reaction Time | Prolonged (overnight) | Monitored closely and quenched upon completion |
DOT Diagram: Cannizzaro Reaction Pathway
Caption: The Cannizzaro disproportionation of this compound.
Question 2: My reaction with a Grignard or organolithium reagent is giving low yields of the desired secondary alcohol. What are the likely side products?
Answer:
While Grignard and organolithium reagents are excellent for forming carbon-carbon bonds by attacking the aldehyde, they are also strong bases. This can lead to several side reactions:
-
Enolization (if applicable): Although this compound itself cannot enolize, other components in your reaction mixture with acidic protons can be deprotonated by the organometallic reagent, quenching it.
-
Reduction of the Aldehyde: If the Grignard reagent has a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent via a six-membered ring transition state, converting the aldehyde to the corresponding primary alcohol, (4,6-dichloropyridin-2-yl)methanol. This is a Meerwein-Ponndorf-Verley-type reduction.[4]
-
Reaction with the Pyridine Ring: In some cases, highly reactive organometallic reagents can add to the pyridine ring itself, leading to a complex mixture of products.
Troubleshooting Steps:
-
Use Freshly Prepared and Titrated Reagents: Ensure the exact concentration of your Grignard or organolithium reagent is known to use the correct stoichiometry.
-
Inverse Addition: Add the this compound solution slowly to the organometallic reagent at low temperature. This maintains a low concentration of the aldehyde, minimizing side reactions.
-
Use of Cerium(III) Chloride (Luche Reduction Conditions): For sensitive substrates, the addition of CeCl₃ can increase the nucleophilicity of the organometallic reagent while reducing its basicity, thus favoring the desired 1,2-addition to the carbonyl group.
Question 3: I am attempting a Wittig reaction, but the yields are poor and I am recovering unreacted starting material. What could be the issue?
Answer:
The Wittig reaction is a powerful method for converting aldehydes to alkenes. However, several factors can lead to poor yields with this compound:
-
Steric Hindrance: The chlorine atom at the 6-position may provide some steric hindrance around the aldehyde, slowing down the reaction with bulky ylides.
-
Ylide Instability: The phosphonium ylide can be basic and may react with other components in the mixture or decompose over time, especially at elevated temperatures.
-
Side Reactions of the Ylide: The ylide itself can undergo side reactions. For example, if there are any acidic protons in the reaction mixture, the ylide can be protonated and rendered unreactive.[5]
Troubleshooting Steps:
-
Choice of Ylide: Use less sterically hindered ylides if possible. Stabilized ylides (containing an electron-withdrawing group) are less reactive but more stable, which can be advantageous. Unstabilized ylides are more reactive but may require more careful handling and lower reaction temperatures.[6]
-
Reaction Conditions: Ensure anhydrous conditions, as water will quench the ylide. The choice of base to generate the ylide is also critical; for stabilized ylides, weaker bases can be used, while unstabilized ylides require strong bases like n-butyllithium.[5]
-
Reaction Monitoring: Monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition of the product or starting materials.
Section 2: Pyridine Ring-Related Side Reactions
The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), which can lead to a variety of undesired side products.
Question 4: In my reaction with a nucleophile (e.g., an amine or alkoxide), I am observing substitution of one or both chlorine atoms in addition to the desired reaction at the aldehyde. How can I control the selectivity?
Answer:
The pyridine ring in this compound is electron-deficient, making the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). The aldehyde group further activates the ring for this type of reaction. The C4 and C6 positions are both activated, and controlling the selectivity can be challenging.
Causality and Prevention:
The regioselectivity of nucleophilic substitution on dichloropyridines is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. In some cases, the C4 position is more reactive due to the combined electron-withdrawing effects of the nitrogen atom and the aldehyde group.
Troubleshooting Steps:
-
Temperature Control: SNAr reactions are often temperature-dependent. Running the reaction at a lower temperature may favor the desired reaction at the aldehyde over substitution on the ring.
-
Choice of Nucleophile and Base: A less nucleophilic amine or a bulkier nucleophile may show greater selectivity. The choice and stoichiometry of any added base are also critical; an excess of a strong base can promote undesired substitutions.
-
Protecting Group Strategy: If selective reaction at the aldehyde is paramount and cannot be achieved under various conditions, consider protecting the aldehyde group (e.g., as an acetal) before performing the nucleophilic substitution on the ring. The protecting group can then be removed in a subsequent step.
-
Reaction Time: Minimize the reaction time to reduce the extent of the slower SNAr reaction.
DOT Diagram: Competing Reaction Pathways
Caption: Competing desired and undesired reaction pathways.
Section 3: General Stability and Handling
Proper storage and handling of this compound are crucial to prevent degradation and the formation of impurities.
Question 5: I have noticed that my old bottle of this compound has developed a yellow or brownish color. What is the cause of this, and is the material still usable?
Answer:
Pyridine aldehydes, in general, can be susceptible to coloration upon prolonged storage, especially if exposed to air, light, or moisture.[7] The coloration is often due to the formation of trace amounts of polymeric or oxidized impurities.
Causality and Prevention:
-
Oxidation: The aldehyde group can be slowly oxidized by atmospheric oxygen to the corresponding carboxylic acid (4,6-dichloropicolinic acid).
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which can be initiated by light or trace impurities.
-
Hydrolysis: Exposure to moisture can lead to the slow hydrolysis of the chloro substituents to hydroxypyridines, which can also contribute to color formation.
Troubleshooting and Best Practices:
-
Proper Storage: Store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature as recommended by the supplier.[7]
-
Purity Check: Before use, it is advisable to check the purity of older samples by techniques such as NMR or GC-MS to identify the presence of significant impurities.
-
Purification: If minor impurities are detected, purification by recrystallization or column chromatography may be necessary to obtain material of sufficient purity for your reaction.
Question 6: I am running a reaction in an aqueous or protic solvent system and observing unexpected byproducts. Could hydrolysis be an issue?
Answer:
Yes, the chloro groups on the pyridine ring can be susceptible to hydrolysis, especially under prolonged heating or in the presence of strong acids or bases in aqueous or protic solvents. This would lead to the formation of 4-chloro-6-hydroxypicolinaldehyde, 6-chloro-4-hydroxypicolinaldehyde, or 4,6-dihydroxypicolinaldehyde. These hydroxy-substituted pyridines can potentially chelate to metal catalysts or undergo further reactions, leading to a complex product mixture.
Troubleshooting Steps:
-
Solvent Choice: If possible, use anhydrous aprotic solvents to avoid hydrolysis.
-
pH Control: If an aqueous system is necessary, maintain a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis.
-
Reaction Time and Temperature: Keep the reaction time as short as possible and use the lowest effective temperature to reduce the rate of hydrolysis.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 3. byjus.com [byjus.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Wittig reagents - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Stabilization and Storage of 4,6-Dichloropicolinaldehyde
Welcome to the comprehensive technical support guide for the stabilization and storage of 4,6-Dichloropicolinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and longevity of this critical reagent in your experiments. Here, we will delve into the chemical rationale behind best practices for handling and storage, provide troubleshooting for common issues, and offer detailed protocols for stability assessment.
Introduction to this compound: A Highly Reactive Building Block
This compound is a valuable synthetic intermediate characterized by a pyridine ring substituted with two chlorine atoms and a highly reactive aldehyde functional group.[1][2] This combination of functional groups makes it a versatile precursor in the synthesis of a wide range of biologically active molecules. However, this reactivity also presents challenges in its long-term storage and handling. Understanding the inherent chemical liabilities of this molecule is the first step toward ensuring its stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure, this compound is susceptible to several degradation pathways:
-
Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, 4,6-dichloropicolinic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.
-
Hydrolysis: While the dichloropyridine ring is generally stable, prolonged exposure to aqueous conditions, particularly at non-neutral pH, can potentially lead to the hydrolysis of the chloro substituents.
-
Photodegradation: Aromatic aldehydes and chloropyridines can be sensitive to light, which can catalyze oxidation and other degradation reactions.[3]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts, or upon prolonged storage.
Q2: I've noticed a color change in my solid this compound. What does this indicate?
A2: A color change from white/off-white to yellow or brown is a common indicator of degradation. This is often due to the formation of small amounts of polymeric or oxidized impurities. While a slight color change may not significantly impact all applications, it warrants a purity check before use in sensitive reactions.
Q3: Can I store this compound in solution?
A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must prepare a stock solution, use an anhydrous, aprotic solvent such as anhydrous Dichloromethane or Toluene. Prepare only the amount needed for immediate use, store it under an inert atmosphere (e.g., argon or nitrogen), and keep it at a low temperature (-20°C).
Q4: What are the ideal storage conditions for solid this compound?
A4: To maximize the shelf-life of solid this compound, it should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[3]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[4]
-
Light: Protect from light by using an amber vial or storing it in a dark location.[3]
-
Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis. A desiccator is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields or formation of unexpected byproducts. | Degradation of this compound leading to lower purity. | 1. Verify the purity of the starting material using a suitable analytical method (see Protocol 2).2. If purity is low, consider purification by recrystallization or column chromatography before use.3. Ensure proper storage conditions have been maintained. |
| Solid material has become clumpy or sticky. | Absorption of moisture from the atmosphere. | 1. The material may have been exposed to air. While it might still be usable for some applications, its purity should be checked.2. For future storage, ensure the container is tightly sealed and stored in a desiccator. |
| Formation of a precipitate in a stock solution. | Polymerization or formation of an insoluble degradation product. | 1. The solution should be discarded.2. For future stock solutions, use a high-purity, anhydrous solvent and store under inert gas at low temperature for a limited time. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[5][6]
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with methanol to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl and dilute with methanol to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with methanol to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Dissolve the stressed solid in methanol to a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the solid compound to direct sunlight for 48 hours. Dissolve the stressed solid in methanol to a final concentration of 0.1 mg/mL.
-
Analysis: Analyze all samples by HPLC (see Protocol 2) to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method
This method can be used to assess the purity of this compound and to monitor its stability over time.
1. HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
2. Procedure:
-
Prepare Standard Solution: Prepare a 0.1 mg/mL solution of a reference standard of this compound in methanol.
-
Prepare Sample Solution: Prepare a 0.1 mg/mL solution of the this compound sample to be tested in methanol.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Evaluation: Compare the chromatogram of the sample to the standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. The percentage purity can be calculated based on the peak area of the main component relative to the total peak area.
Visualizing Degradation and Stability
Logical Workflow for Handling and Stability Assessment
References
- 1. This compound | 132683-62-6 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. Forced Degradation Study & Impurity Analysis - impurity [protheragen.ai]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions with 4,6-Dichloropicolinaldehyde
A Guide for the Synthetic Chemist
Welcome to the technical support center for 4,6-Dichloropicolinaldehyde. As Senior Application Scientists, we understand that even the most routine synthetic transformations can present unexpected challenges. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, drawing upon established principles of organic chemistry and field-proven insights. Our goal is to help you diagnose and resolve issues encountered during your work with this versatile synthetic intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, stability, and reactivity of this compound.
Q1: My starting material doesn't look right, or my initial analysis is inconsistent. How can I confirm the identity and purity of this compound?
A1: Proper characterization of the starting material is the foundation of any successful reaction. Inconsistencies in your results may stem from impurities or degradation of your this compound.
Initial Checks:
-
Appearance: Pure this compound should be a solid. Discoloration (e.g., yellowing or browning) may indicate the presence of impurities or degradation products.
-
Solubility: It is expected to have limited solubility in water but should be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Spectroscopic Verification: While a dedicated public spectrum for this compound is not readily available, the expected spectroscopic data can be predicted based on its structure and comparison with similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Two singlets or narrow doublets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. A singlet for the aldehyde proton (CHO) at a downfield chemical shift (typically δ 9.5-10.5 ppm). |
| ¹³C NMR | Expect six distinct signals. The aldehyde carbon will be significantly downfield (δ > 185 ppm). The two carbons bearing chlorine atoms will be in the aromatic region, as will the other two aromatic carbons. The carbon atom attached to the aldehyde will also be in the aromatic region. |
| IR Spectroscopy | A strong C=O stretching band for the aldehyde group, typically in the range of 1690-1715 cm⁻¹. C-Cl stretching bands may be observed in the fingerprint region. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observed at m/z = 175, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). |
If your analytical data deviates significantly from these expected values, consider purification by recrystallization or column chromatography before proceeding with your reaction.
Q2: My reaction is sluggish or fails to initiate. What are some general considerations for the reactivity of this compound?
A2: this compound possesses three main reactive sites: the aldehyde, and the two carbon-chlorine bonds on the pyridine ring. The pyridine ring itself is electron-deficient, which influences the reactivity of these functional groups.
-
Aldehyde Reactivity: The aldehyde is a typical electrophilic site for nucleophilic attack, participating in reactions like Wittig olefination, reductions, and condensations.
-
C-Cl Bonds and SNAr: The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the ring for this type of reaction, particularly at the 4- and 6-positions.
-
Stability: Aldehydes can be prone to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods or in the presence of oxidizing agents. It is advisable to store the compound under an inert atmosphere and in a cool, dark place. The compound may also be sensitive to strongly acidic or basic conditions, which could lead to side reactions or degradation.
Q3: I am observing multiple products in my reaction, even with a pure starting material. What are some common side reactions?
A3: The multifunctional nature of this compound can lead to a variety of side reactions.
-
Self-Condensation: Under basic conditions, the aldehyde may undergo self-condensation reactions (an aldol-type reaction).
-
Reaction with Solvents: Nucleophilic solvents (e.g., methanol, ethanol) can potentially participate in SNAr reactions, especially at elevated temperatures, leading to the formation of methoxy or ethoxy substituted byproducts.
-
Over-reaction: In reactions with organometallic reagents, addition to the aldehyde can be followed by reaction at the C-Cl bonds if reaction conditions are not carefully controlled.
A logical troubleshooting workflow for unexpected product formation is outlined below:
Caption: Troubleshooting workflow for unexpected product formation.
Part 2: Troubleshooting Specific Reaction Failures
This section provides detailed guidance for troubleshooting common synthetic transformations involving this compound.
Guide 1: Failed Nucleophilic Aromatic Substitution (SNAr)
SNAr is a key reaction for modifying the pyridine core. Common issues include low conversion or the formation of undesired byproducts.
Problem: Low or no conversion in an SNAr reaction with an amine or alcohol nucleophile.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Insufficient Nucleophile Reactivity | The nucleophile may not be strong enough to attack the electron-deficient pyridine ring. The reaction rate is directly proportional to the nucleophilicity of the attacking species. | Use a stronger base to deprotonate the nucleophile fully (e.g., NaH for alcohols, or a non-nucleophilic organic base like DBU for amines). Ensure the pKa of the base is sufficient to deprotonate the nucleophile. |
| Inappropriate Solvent | Polar aprotic solvents (e.g., DMF, DMSO, NMP) are crucial for SNAr reactions. They solvate the counter-ion of the nucleophile, increasing its effective nucleophilicity. Protic solvents can solvate the nucleophile itself, reducing its reactivity. | Switch to a polar aprotic solvent. Ensure the solvent is anhydrous, as water can compete as a nucleophile or react with the base. |
| Low Reaction Temperature | SNAr reactions often have a significant activation energy barrier. Insufficient thermal energy will result in a slow or stalled reaction. | Gradually increase the reaction temperature, monitoring by TLC or LC-MS for product formation and decomposition. Microwave heating can sometimes be effective for accelerating these reactions. |
Problem: Formation of a byproduct where the solvent appears to have added to the ring.
This is a common issue when using alcohol solvents at elevated temperatures. The alkoxide formed from the alcohol and base can be a competitive nucleophile.
Caption: Competing pathways in SNAr reactions in alcohol solvents.
Solution:
-
Switch to a non-nucleophilic polar aprotic solvent like DMF, DMSO, or dioxane.
-
If an alcohol solvent is necessary, consider running the reaction at a lower temperature for a longer period.
Guide 2: Failed Suzuki-Miyaura Coupling
Cross-coupling reactions are powerful tools for C-C bond formation, but they are sensitive to a variety of factors.
Problem: Low yield or recovery of starting material in a Suzuki-Miyaura coupling.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Catalyst Deactivation | Palladium catalysts are sensitive to oxygen. Inadequate degassing can lead to oxidation of the Pd(0) active species to inactive Pd(II). | Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or freeze-pump-thaw cycles). Assemble the reaction under an inert atmosphere (argon or nitrogen). Use fresh, high-purity catalyst and ligands. |
| Incorrect Base | The base plays a crucial role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate. | Screen different bases. For boronic acids, aqueous solutions of bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. The choice of base can be substrate-dependent. |
| Boronic Acid Decomposition | Boronic acids can undergo protodeborylation (replacement of the boronic acid group with a hydrogen) or form boroxines, especially under certain conditions. | Use a slight excess of the boronic acid (1.1-1.5 equivalents). Ensure the boronic acid is of high quality. In some cases, using a boronic ester (e.g., a pinacol ester) can improve stability. |
Problem: Homocoupling of the boronic acid is observed.
This side reaction, where two molecules of the boronic acid couple together, is often promoted by the presence of oxygen, which can facilitate the formation of Pd(II) species that catalyze this pathway.
Solution:
-
Improve degassing procedures to rigorously exclude oxygen.
-
Ensure a pre-catalyst is properly activated to Pd(0) before the boronic acid is consumed in side reactions.
Guide 3: Failed Wittig Reaction
The Wittig reaction is a go-to method for converting aldehydes to alkenes, but ylide stability and steric hindrance can be problematic.
Problem: The Wittig reaction stalls, with unreacted aldehyde remaining.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Unstable Ylide | Non-stabilized ylides (those with alkyl substituents) can be reactive and may decompose over time, especially at higher temperatures or in the presence of impurities. | Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde solution to the freshly prepared ylide. Some literature suggests that for particularly unstable ylides, generating it in the presence of the aldehyde can be beneficial. |
| Insufficiently Basic Conditions | The pKa of the phosphonium salt must be considered. If the base is not strong enough to fully deprotonate the salt, the ylide concentration will be low. | For non-stabilized ylides, strong bases like n-BuLi, NaH, or NaNH₂ are typically required. For stabilized ylides, milder bases like K₂CO₃ or even triethylamine may suffice. |
| Steric Hindrance | While the aldehyde on this compound is not exceptionally hindered, bulky Wittig reagents may react slowly. | Use a less hindered Wittig reagent if possible. If not, consider increasing the reaction temperature and time. For highly hindered systems, the Horner-Wadsworth-Emmons reaction is often a better alternative. |
Problem: Low E/Z selectivity in the alkene product.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
Non-stabilized ylides (e.g., R = alkyl) generally favor the formation of the Z-alkene under salt-free conditions.
-
Stabilized ylides (e.g., R = CO₂Et, CN) favor the formation of the E-alkene.
To influence the stereoselectivity, Schlosser modification conditions can be employed for non-stabilized ylides to favor the E-alkene.
Part 3: Experimental Protocols
The following are general, illustrative protocols. You must always adapt them to your specific substrate and reaction scale.
Protocol 1: General Procedure for SNAr with an Amine
-
To a dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Add a suitable polar aprotic solvent (e.g., DMF or DMSO, to make a ~0.5 M solution).
-
Add the amine nucleophile (1.1-1.5 eq.) followed by a suitable base (e.g., K₂CO₃, 2.0 eq. or DIPEA, 2.0 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., a mixture of dioxane and water).
-
Degas the mixture thoroughly by bubbling with argon for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 90-100 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Technical Support Center: Analytical Methods for Monitoring 4,6-Dichloropicolinaldehyde Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4,6-Dichloropicolinaldehyde. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the analytical monitoring of reactions involving this key chemical intermediate. Our focus is to deliver practical, field-proven insights grounded in scientific principles to ensure the accuracy and reliability of your experimental results.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of reactions involving this compound, allowing for the separation and quantification of the starting material, intermediates, and final products.
Troubleshooting Guide: HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too concentrated a sample can saturate the stationary phase. 2. Secondary Interactions: The aldehyde group can interact with active sites on the silica backbone of the column. 3. Inappropriate Mobile Phase pH: The pKa of the pyridine nitrogen can influence peak shape. | 1. Dilute the sample. This ensures a linear response and symmetrical peak shape. 2. Use a base-deactivated column or add a competing base to the mobile phase (e.g., triethylamine). This will mask the active sites and improve peak symmetry. 3. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. This ensures a consistent ionization state. |
| Baseline Noise or Drift | 1. Inadequate Mobile Phase Degassing: Dissolved gases can form bubbles in the detector flow cell. 2. Contaminated Mobile Phase or System: Impurities can leach from solvents or tubing. 3. Detector Lamp Failure: An aging lamp will produce an unstable signal. | 1. Degas the mobile phase using an inline degasser or by sparging with helium. This removes dissolved air. 2. Use HPLC-grade solvents and flush the system thoroughly. This will remove any contaminants. 3. Replace the detector lamp if it has exceeded its recommended lifetime. |
| Irreproducible Retention Times | 1. Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents in a gradient run. 2. Temperature Variations: Column temperature affects retention. 3. Pump Malfunction: Inconsistent flow rate from the pump. | 1. Ensure proper solvent mixing and priming of the pump. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the pump and ensure check valves are functioning correctly. |
Frequently Asked Questions (FAQs): HPLC Analysis
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point would be a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase of acetonitrile and water (both with 0.1% formic acid to improve peak shape). A gradient from 30% to 70% acetonitrile over 10 minutes can be a good initial scouting gradient. UV detection at a wavelength where the molecule has significant absorbance, likely around 254 nm or 280 nm, is recommended.
Q2: How can I quantify the reaction conversion using HPLC?
A2: To quantify the reaction, you will need to create a calibration curve using a standard of known concentration for this compound and any key products. By injecting a known volume of your reaction mixture and comparing the peak areas to the calibration curve, you can determine the concentration of each component and calculate the percent conversion.
Q3: Is derivatization necessary for the HPLC analysis of this compound?
A3: While not always necessary, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be beneficial. This reaction specifically targets the aldehyde group, forming a more stable and highly UV-absorbent derivative, which can improve sensitivity and selectivity, especially at low concentrations.
Experimental Protocol: RP-HPLC Method
Objective: To separate and quantify this compound from its reaction mixture.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, each containing 0.1% formic acid.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture, quench the reaction if necessary, and dilute it with the mobile phase to a concentration within the calibration curve range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient: 30% Acetonitrile to 70% Acetonitrile over 10 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.
-
Workflow for HPLC Method Development```dot
graph HPLC_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Define Analytical Goal\n(e.g., quantify starting material)"]; B [label="Select Column & Mobile Phase\n(C18, ACN/Water)"]; C [label="Initial Scouting Gradient\n(e.g., 30-70% ACN)"]; D [label="Optimize Gradient & Flow Rate\n(for resolution and speed)"]; E [label="Method Validation\n(Linearity, Precision, Accuracy)"]; F [label="Routine Analysis"];
A -> B [label="Based on analyte properties"]; B -> C [label="Standard starting point"]; C -> D [label="Iterative process"]; D -> E [label="According to ICH guidelines"]; E -> F [label="Implement for sample testing"]; }
Caption: A step-by-step approach to diagnosing GC-MS problems.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for structural elucidation of reactants, intermediates, and products, and can also be used for quantitative analysis (qNMR) to monitor reaction kinetics.
Troubleshooting Guide: NMR Analysis
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Poor Signal-to-Noise Ratio | 1. Low Sample Concentration: Insufficient analyte in the NMR tube. 2. Incorrect Number of Scans: Not enough scans acquired to average out the noise. 3. Improper Shimming: Inhomogeneous magnetic field across the sample. | 1. Increase the sample concentration if possible. 2. Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans. 3. Carefully shim the spectrometer before acquisition. This is crucial for good resolution and sensitivity. |
| Broad Peaks | 1. Sample Viscosity: High viscosity can lead to broader lines. 2. Paramagnetic Impurities: Can cause significant line broadening. 3. Chemical Exchange: If a proton is exchanging between different chemical environments. | 1. Dilute the sample or use a less viscous deuterated solvent. 2. Filter the sample to remove any particulate matter. 3. Acquire spectra at different temperatures to see if the peaks sharpen or coalesce. |
| Inaccurate Integration | 1. Poor Phasing: Incorrect phasing of the spectrum. 2. Baseline Distortion: A non-flat baseline will lead to integration errors. 3. Overlapping Peaks: If peaks are not well-resolved, integrating them accurately is difficult. | 1. Carefully phase the spectrum manually. 2. Apply a baseline correction algorithm. 3. Try to improve the resolution by better shimming or using a higher field spectrometer. |
Frequently Asked Questions (FAQs): NMR Analysis
Q1: What are the expected 1H NMR chemical shifts for this compound?
A1: The aldehyde proton (CHO) will be a singlet and significantly downfield, typically in the range of 9.5-10.5 ppm. The two aromatic protons on the pyridine ring will appear as singlets or narrow doublets (depending on long-range coupling) in the aromatic region, likely between 7.0 and 8.5 ppm. The exact shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the aldehyde group.
Q2: Can I use NMR to monitor my reaction in real-time?
A2: Yes, in-situ or online NMR monitoring is a powerful technique. This involves flowing the reaction mixture through a flow cell within the NMR spectrometer, allowing you to acquire spectra at regular intervals and track the disappearance of starting material and the appearance of product signals over time.
Q3: How do I perform quantitative NMR (qNMR)?
A3: For qNMR, you need to add a known amount of an internal standard to your sample. The internal standard should be a stable compound with a simple spectrum that does not overlap with your analyte signals. By comparing the integral of a known proton signal from your analyte to the integral of a known proton signal from the internal standard, you can accurately determine the concentration of your analyte.
Experimental Protocol: ¹H qNMR Monitoring
Objective: To quantify the concentration of this compound in a reaction mixture over time.
Instrumentation:
-
NMR spectrometer
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
This compound
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of the internal standard in a deuterated solvent. Add a known amount of the reaction mixture at a specific time point.
-
Initial Spectrum: Acquire a ¹H NMR spectrum before initiating the reaction to get the initial concentrations.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals. Key parameters for quantitative spectra include a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Data Analysis: Integrate the characteristic aldehyde proton signal of this compound and a well-resolved signal from the internal standard. Use the relative integrals and the known concentration of the internal standard to calculate the concentration of the aldehyde at each time point.
Technical Support Center: Regioselective Functionalization of 4,6-Dichloropicolinaldehyde
Welcome to the technical support center for the regioselective functionalization of 4,6-dichloropicolinaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this versatile but challenging building block. Here, we address common experimental issues through detailed troubleshooting guides and frequently asked questions (FAQs), grounded in mechanistic principles and field-proven insights.
Section 1: Fundamental Principles & FAQs
This section addresses the core electronic properties of this compound and the underlying reasons for regioselectivity challenges.
Q1: Why is achieving regioselectivity in the functionalization of this compound so challenging?
A1: The difficulty arises from the electronic architecture of the molecule. The pyridine nitrogen and the C2-aldehyde group are both strongly electron-withdrawing. This effect is transmitted through the aromatic system, significantly activating both the C4 and C6 positions towards nucleophilic attack. Consequently, many reactions can yield mixtures of C4- and C6-substituted products, making selective functionalization non-trivial. The key is to exploit the subtle electronic and steric differences between these two positions.
Q2: Which position, C4 or C6, is generally more reactive towards nucleophiles?
A2: In classical nucleophilic aromatic substitution (SNAr) reactions, the C4 position is generally more susceptible to nucleophilic attack.[1] This preference is attributed to the greater stabilization of the negatively charged Meisenheimer intermediate formed upon attack at C4. The negative charge can be effectively delocalized onto the pyridine nitrogen atom, which is a more stable arrangement compared to the intermediate formed from attack at the C6 position (ortho to the nitrogen).[1] However, this inherent preference can be modulated or even reversed by reaction conditions, steric hindrance, and the choice of catalyst.
Q3: How does the C2-aldehyde group influence the reactivity?
A3: The aldehyde group plays a multifaceted role:
-
Activation: As a potent electron-withdrawing group, it significantly lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and facilitating C-H functionalization.[2][3]
-
Directing Group: In metal-catalyzed reactions, particularly directed ortho-metalation (DoM), the aldehyde's oxygen can act as a coordinating group, directing metallating agents to the adjacent C3 position.[4][5] However, this is often complicated by the aldehyde's reactivity towards strong bases like organolithiums.
-
Reactive Site: The aldehyde is itself a reactive functional group. It is susceptible to nucleophilic addition, reduction, or oxidation. Experimental conditions must be chosen carefully to avoid undesired side reactions at the aldehyde.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
SNAr is a common first step in modifying this compound. This section provides solutions to frequently encountered problems.
Q4: I'm performing an SNAr with an amine nucleophile and getting a mixture of C4 and C6 isomers. How can I improve selectivity for the C4 position?
A4: Achieving high C4 selectivity often involves fine-tuning reaction conditions to favor the kinetically preferred pathway.
-
Lower the Temperature: SNAr reactions are often run at elevated temperatures to drive them to completion.[6] However, lowering the temperature can enhance the kinetic preference for attack at the more electronically favored C4 position.
-
Choice of Solvent: The solvent can influence the stability of the Meisenheimer intermediates.[7] Non-polar, aprotic solvents may offer better selectivity compared to polar, protic solvents which can stabilize both intermediates. Consider screening solvents like toluene or 1,4-dioxane versus DMF or DMSO.
-
Steric Hindrance: If your nucleophile is sterically bulky, it may preferentially attack the less hindered C4 position over the C6 position, which is flanked by the pyridine nitrogen.
Q5: Conversely, how can I favor substitution at the C6 position?
A5: Selectivity for C6 is more challenging and often requires overriding the inherent electronic preference for C4.
-
Bulky Substituents: If the pyridine ring already contains a bulky substituent at C5, this can sterically block the C4 position and direct incoming nucleophiles to C6.
-
Chelation Control: In specific cases, a nucleophile with a secondary coordinating group might be directed to C6 through chelation with the pyridine nitrogen. This is a substrate-dependent strategy.
-
Alternative Strategies: If direct SNAr fails to provide C6 selectivity, consider a multi-step approach. For example, a C6-selective palladium-catalyzed cross-coupling reaction (see Section 3) followed by conversion of the introduced group.
Troubleshooting Flowchart for SNAr Reactions
Here is a decision-making workflow for optimizing SNAr regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4,6-Dichloropicolinaldehyde
Welcome to the technical support center for the synthesis of 4,6-dichloropicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly the challenges encountered during scale-up. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most frequently cited route for the synthesis of this compound is the oxidation of 2-methyl-4,6-dichloropyridine. This transformation specifically targets the methyl group for oxidation to an aldehyde. Among various oxidizing agents, selenium dioxide (SeO₂) is a well-established reagent for this type of reaction, often referred to as a Riley oxidation.[1][2][3] While other methods for methylpyridine oxidation exist, such as using nitric acid or heterogeneous catalysts, the selenium dioxide route is often preferred in laboratory settings for its relative selectivity.[4][5]
Q2: What are the primary safety concerns when working with selenium dioxide?
Selenium dioxide and its byproducts are toxic and require careful handling.[1][6][7] Key safety precautions include:
-
Handling: Always handle selenium dioxide in a well-ventilated fume hood.[1][7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Toxicity: Selenium compounds are poisonous and have a characteristic unpleasant smell.[1] Acute or chronic exposure can lead to health issues.[6]
-
Waste Disposal: Selenium-containing waste must be disposed of according to institutional and local environmental regulations.
Q3: Can I use a catalytic amount of selenium dioxide for the oxidation?
Yes, using a catalytic amount of selenium dioxide is a viable and often preferred strategy to minimize the use of this toxic reagent.[1] This approach requires a co-oxidant, such as tert-butyl hydroperoxide (t-BuOOH), to regenerate the active Se(IV) species from the reduced Se(II) state.[1] This method can reduce the burden of removing large quantities of selenium byproducts during workup.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Low Yield and Incomplete Conversion
Q: My reaction is sluggish, and I'm observing a low yield of this compound with a significant amount of starting material remaining. What are the potential causes and solutions?
A: Several factors can contribute to low conversion, especially during scale-up.
-
Poor Solubility: The starting material, 2-methyl-4,6-dichloropyridine, or the selenium dioxide may have poor solubility in the chosen solvent, leading to a slow heterogeneous reaction. While 1,4-dioxane is a common solvent, its solvating power might be insufficient for larger quantities.[8]
-
Troubleshooting:
-
Solvent Screening: Consider alternative solvents or solvent mixtures. Other solvents reported for SeO₂ oxidations include tert-butyl alcohol, ethanol, and water.[8] A co-solvent system might improve solubility.
-
Temperature Adjustment: Carefully increasing the reaction temperature can improve both solubility and reaction rate. However, this must be balanced against the risk of byproduct formation.
-
Mechanical Agitation: In a larger reactor, ensure that the stirring is efficient to maintain a good suspension of any insoluble reagents.
-
-
-
Insufficient Reagent: On a larger scale, stoichiometric errors can be more pronounced.
-
Troubleshooting:
-
Reagent Stoichiometry: Re-verify the molar equivalents of selenium dioxide. For a stoichiometric reaction, ensure at least one full equivalent is used. If using a catalytic system, ensure the co-oxidant is in sufficient excess.
-
-
-
Deactivation of Oxidant: Moisture can react with selenium dioxide to form selenous acid (H₂SeO₃), which may affect the reaction kinetics.[1][6]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Over-oxidation and Byproduct Formation
Q: I'm observing the formation of 4,6-dichloropicolinic acid as a significant byproduct. How can I minimize this over-oxidation?
A: Over-oxidation of the desired aldehyde to the corresponding carboxylic acid is a common challenge in these reactions.[3][9]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote over-oxidation.
-
Troubleshooting:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or HPLC. Quench the reaction as soon as the starting material is consumed or the aldehyde concentration peaks.
-
Temperature Control: Maintain the reaction at the lowest effective temperature. A temperature screening study can help identify the optimal balance between reaction rate and selectivity.
-
-
-
Solvent Effects: The choice of solvent can influence the extent of over-oxidation. For instance, using acetic acid as a solvent can sometimes help stop the oxidation at the alcohol stage by forming an acetate ester, although this is more relevant for allylic oxidations.[1]
-
Troubleshooting:
-
Aprotic Solvents: Favor aprotic solvents like 1,4-dioxane or toluene, which are less likely to participate in the reaction.
-
-
Reaction Pathway and Side Reaction
Caption: Main reaction and common over-oxidation side reaction.
Difficult Purification
Q: The crude product is difficult to purify. I'm struggling to remove colored impurities and selenium byproducts. What purification strategies are recommended?
A: Purification challenges often intensify at a larger scale.
-
Selenium Byproducts: The reaction produces elemental selenium (a reddish solid) and other selenium compounds that can complicate purification.
-
Troubleshooting:
-
Filtration: After the reaction, filter the mixture through a pad of Celite to remove insoluble selenium byproducts.[10]
-
Sulfite Wash: A wash with an aqueous solution of sodium sulfite or bisulfite can help to reduce and solubilize some selenium species.
-
Precipitation/Crystallization: The desired aldehyde may be amenable to crystallization from a suitable solvent system. This can be a highly effective method for removing both colored impurities and residual selenium compounds on a large scale.
-
-
-
Colored Impurities: The product, this compound, like other picolinaldehydes, can be prone to degradation and coloration over time, especially if impure.[11]
-
Troubleshooting:
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and time-consuming for large quantities. It may be best used as a final polishing step if high purity is required.
-
Activated Carbon Treatment: A treatment of the crude product solution with activated carbon can be effective in removing colored impurities.
-
Distillation: If the product is thermally stable, vacuum distillation could be a viable purification method for larger quantities.
-
-
Scale-up Exotherm and Safety
Q: I am planning to scale up this reaction. What are the key safety considerations regarding thermal control?
A: The oxidation of a methyl group is an exothermic process. On a larger scale, heat dissipation becomes a critical safety concern.
-
Exothermic Reaction: A runaway reaction could occur if the heat generated is not effectively removed.
-
Troubleshooting:
-
Controlled Addition: Add the oxidizing agent portion-wise or as a solution over an extended period to control the rate of heat generation.
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant).
-
Dilution: Running the reaction at a lower concentration can help to manage the exotherm by providing a larger thermal mass.
-
Process Safety Evaluation: For multi-kilogram scale production, a thorough process safety evaluation, including reaction calorimetry, is highly recommended to understand the thermal hazards.[12]
-
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
Data Summary
Table 1: Recommended Reaction Conditions & Solvents
| Parameter | Recommendation | Rationale & Reference |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | Standard reagent for Riley oxidations.[1][2] |
| Stoichiometry | 1.0 - 1.2 equivalents (stoichiometric) or 0.05-0.1 eq. with a co-oxidant (catalytic) | To ensure complete conversion or minimize toxic waste.[1] |
| Solvents | 1,4-Dioxane, tert-Butanol, Ethanol, Toluene | Dioxane is common; others can be explored for solubility.[8] |
| Temperature | 50 - 110 °C (Solvent Dependent) | Balance between reaction rate and selectivity. Requires optimization. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture-induced deactivation and side reactions. |
Table 2: Common Byproducts and Their Mitigation
| Byproduct | Formation Cause | Mitigation Strategy |
| 4,6-Dichloropicolinic acid | Over-oxidation of the aldehyde product. | Lower reaction temperature, shorter reaction time, careful monitoring.[3] |
| Unreacted Starting Material | Incomplete reaction due to poor solubility, insufficient reagent, or low temperature. | Improve agitation, screen solvents, verify stoichiometry, optimize temperature. |
| Elemental Selenium (red) | Reduction of SeO₂ during the reaction. | Removed by filtration through Celite post-reaction.[10] |
| Polymeric/Tarry materials | High reaction temperatures or prolonged reaction times. | Maintain strict temperature control and monitor reaction closely. |
Experimental Protocols
Protocol: Selenium Dioxide Oxidation of 2-methyl-4,6-dichloropyridine (Lab Scale)
Disclaimer: This is a representative protocol and must be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment should be conducted before commencing any experimental work.
-
Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.
-
Charging Reagents: Under a nitrogen atmosphere, charge the flask with 2-methyl-4,6-dichloropyridine (1 equivalent) and anhydrous 1,4-dioxane.
-
Addition of Oxidant: To the stirred solution, add selenium dioxide (1.1 equivalents) portion-wise at room temperature. Note any initial exotherm.
-
Reaction: Heat the reaction mixture to reflux (approx. 101 °C) and monitor the progress by TLC or GC analysis.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable solvent like dichloromethane or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble selenium byproducts.
-
Wash the organic phase with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 3. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 4. mdpi.com [mdpi.com]
- 5. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | Semantic Scholar [semanticscholar.org]
- 6. Selenium dioxide: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Dichlorinated Picolinaldehydes: An In-Depth ¹H and ¹³C NMR Analysis
In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Molecules such as 4,6-dichloropicolinaldehyde, a substituted pyridine derivative, serve as critical building blocks in the synthesis of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for confirming the identity and purity of these structures. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra expected for this compound, contextualized through a comparative study with a structurally similar analogue, 2,6-dichloropyridine-3-carboxaldehyde. Due to the limited availability of published, assigned spectra for this compound, this guide will leverage data from related compounds to predict and interpret its spectral features, a common practice in synthetic chemistry.
We will explore the causal relationships between molecular structure and spectral output, detailing the rationale behind chemical shifts and coupling patterns. Furthermore, this guide presents a robust, self-validating experimental protocol for acquiring high-quality NMR data, ensuring researchers can confidently apply these principles in their own laboratories.
Structural Overview and Predicted NMR Signatures
The substitution pattern on the pyridine ring is the primary determinant of the resulting NMR spectrum. The electronegativity of the nitrogen atom and the two chlorine atoms, combined with the electron-withdrawing nature of the aldehyde group, creates a distinct electronic environment for each proton and carbon atom.
Below is a diagram illustrating the structures of our target compound, this compound, and its comparative analogue, 2,6-dichloropyridine-3-carboxaldehyde.
A Comparative Guide to the Spectroscopic Analysis of 4,6-Dichloropicolinaldehyde: Spotlight on FTIR with Alternative Methodologies
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel heterocyclic compounds is a cornerstone of rigorous scientific advancement. 4,6-Dichloropicolinaldehyde, a substituted pyridine derivative, presents a unique analytical challenge due to its combination of functional groups. This guide provides an in-depth analysis of its expected Fourier-Transform Infrared (FTIR) spectrum, offering a powerful, non-destructive first pass at structural verification. Furthermore, we will objectively compare the insights gleaned from FTIR with those from other critical analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy, providing a holistic view of its characterization.
The Central Role of Vibrational Spectroscopy: Interpreting the FTIR Spectrum
FTIR spectroscopy is a fundamental technique that probes the vibrational modes of a molecule.[1] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the energy required to excite molecular vibrations such as stretching and bending of bonds.[2] The resulting spectrum is a unique fingerprint of the molecule's functional groups.
For this compound, we can predict the key absorption bands based on its constituent parts: the pyridine ring, the aldehyde group, and the chloro-substituents.
Predicted FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Predicted Vibrational Mode | Rationale and Expected Intensity |
| ~3100-3000 | Aromatic C-H Stretch | The sp² hybridized C-H bonds on the pyridine ring will exhibit stretching vibrations in this region. These peaks are typically of medium to weak intensity.[3][4] |
| ~2850 and ~2750 | Aldehyde C-H Stretch | A hallmark of aldehydes is the appearance of two weak to medium intensity bands for the C-H stretch of the aldehyde group. The lower frequency band is particularly diagnostic.[5][6][7] |
| ~1710-1685 | C=O Stretch (Aldehyde) | This will be a very strong and sharp absorption, characteristic of the carbonyl group. Conjugation with the aromatic pyridine ring is expected to shift this peak to a lower wavenumber compared to a saturated aliphatic aldehyde.[5][8][9] |
| ~1600-1450 | C=C and C=N Ring Stretching | The pyridine ring has several characteristic stretching vibrations in this region, which can be complex. These bands are of variable intensity.[3][10][11] |
| ~850-550 | C-Cl Stretch | The stretching vibrations of the carbon-chlorine bonds are expected in this region of the spectrum. These bands are typically of medium to strong intensity.[12][13][14] |
A Broader Analytical Perspective: Comparison with Alternative Techniques
While FTIR provides a rapid and valuable snapshot of the functional groups present, a comprehensive characterization relies on the synergy of multiple analytical methods. Each technique offers unique and complementary information.
| Technique | Information Provided | Strengths for this compound | Weaknesses for this compound |
| FTIR Spectroscopy | Functional group identification.[15] | Rapid, non-destructive, and excellent for confirming the presence of the aldehyde (C=O) and aromatic ring. | Provides limited information on the connectivity of atoms and the overall molecular structure. Peak overlap can occur in the fingerprint region. |
| NMR Spectroscopy (¹H and ¹³C) | Detailed information on the carbon-hydrogen framework, including connectivity and the chemical environment of each atom.[1][15] | Unambiguously determines the substitution pattern on the pyridine ring and confirms the presence and position of the aldehyde proton.[16][17] | Requires a larger sample amount than MS and can be less sensitive. Paramagnetic impurities can broaden signals. |
| Mass Spectrometry (MS) | Precise molecular weight and information on fragmentation patterns.[1][15] | Confirms the molecular formula and the presence of two chlorine atoms through the characteristic isotopic pattern (M+2 and M+4 peaks).[18][19][20] | Does not provide direct information on the connectivity of atoms (isomer differentiation can be challenging without tandem MS). |
| Raman Spectroscopy | Complementary vibrational information to FTIR.[15] | Excellent for observing non-polar bonds and symmetric vibrations. The pyridine ring vibrations are often strong and well-resolved.[21][22][23] | Can be affected by fluorescence. C=O stretching is typically weaker than in FTIR. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines the steps for obtaining an FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is common for its ease of use and minimal sample preparation.
Step-by-Step ATR-FTIR Protocol
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.
-
-
Sample Application:
-
Place a small amount of the this compound powder onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The standard spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary.
-
Label the significant peaks in the spectrum.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for ATR-FTIR analysis.
Caption: Structure-Spectrum relationship for this compound.
Conclusion
The structural elucidation of this compound is effectively achieved through a multi-faceted analytical approach. FTIR spectroscopy serves as an invaluable initial screening tool, rapidly confirming the presence of key functional groups and providing a unique molecular fingerprint. However, for unambiguous structure determination and comprehensive characterization, it is essential to integrate data from complementary techniques such as NMR spectroscopy and mass spectrometry. This integrated approach ensures the scientific rigor required in modern chemical research and drug development.
References
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. rroij.com [rroij.com]
- 16. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4,6-Dichloropicolinaldehyde: A Comparative Review of GC-MS and LC-MS Methodologies
For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. 4,6-Dichloropicolinaldehyde, a substituted pyridine derivative, represents a class of compounds with significant potential in various synthetic pathways. Its analysis, however, necessitates a nuanced understanding of its physicochemical properties to select the most appropriate analytical technique. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive analysis of this target analyte, offering field-proven insights and detailed experimental protocols to empower your research.
The Analyte: this compound at a Glance
-
Molecular Formula: C₆H₃Cl₂NO
-
Molecular Weight: 176.00 g/mol
-
Structure: A pyridine ring substituted with two chlorine atoms and an aldehyde functional group. This combination of a heterocyclic aromatic system, halogen atoms, and a reactive carbonyl group dictates its behavior in a mass spectrometer.
The presence of the thermally stable aromatic ring and volatile nature at elevated temperatures suggests suitability for GC-MS. However, the polar aldehyde group can also lend itself to LC-MS analysis, particularly when dealing with complex matrices or when derivatization is employed to enhance ionization.
Mass Spectrometric Profile of this compound
A deep understanding of a molecule's behavior under ionization is critical for method development and data interpretation. While a publicly available mass spectrum for this compound is not readily found, we can predict its fragmentation pattern with a high degree of confidence based on established principles and data from close structural analogs, such as 2,6-dichloropyridine.[1][2][3]
Ionization Considerations: Hard vs. Soft Techniques
The choice of ionization technique fundamentally determines the nature of the resulting mass spectrum.
-
Electron Ionization (EI): A "hard" ionization technique, typically used in GC-MS, involves bombarding the analyte with high-energy electrons (70 eV).[4] This leads to extensive fragmentation, providing a detailed structural fingerprint of the molecule. For this compound, EI is expected to yield a rich fragmentation pattern, ideal for structural confirmation.
-
Electrospray Ionization (ESI): A "soft" ionization technique commonly used in LC-MS, ESI is ideal for polar molecules and tends to produce intact protonated molecules ([M+H]^+).[5][6] This is highly advantageous for confirming the molecular weight of the analyte with minimal fragmentation. Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that can be effective for less polar compounds.[7]
Predicted Fragmentation Pathway of this compound (EI)
The electron ionization mass spectrum of this compound is predicted to be characterized by several key features:
-
The Molecular Ion Peak Cluster: The most critical diagnostic feature will be the molecular ion ([M]^+) cluster. Due to the presence of two chlorine atoms, which exist as isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, we expect to see a characteristic pattern at m/z 175, 177, and 179 with relative intensities of approximately 9:6:1.[3] This isotopic signature is a definitive indicator of a dichlorinated compound.
-
Initial Fragmentation: The initial fragmentation events are likely to involve the aldehyde group, a common and predictable fragmentation site.
-
Loss of a Hydrogen Radical ([M-1]^+): Cleavage of the formyl C-H bond results in a stable acylium ion at m/z 174 (and its corresponding isotopic peaks at m/z 176 and 178).
-
Loss of Carbon Monoxide ([M-28]^+): Following the loss of a hydrogen radical, the resulting acylium ion can lose carbon monoxide to form a dichlorophenyl radical cation at m/z 146 (with isotopic peaks).
-
Loss of the Formyl Radical ([M-29]^+): Direct cleavage of the C-C bond between the pyridine ring and the carbonyl group will result in the loss of the CHO radical, leading to a dichloropyridyl cation at m/z 146 (with isotopic peaks at m/z 148 and 150). This is anticipated to be a prominent fragment.
-
-
Subsequent Fragmentations: The dichloropyridyl cation (m/z 146) is expected to undergo further fragmentation through the sequential loss of chlorine atoms and cleavage of the pyridine ring, leading to smaller fragment ions.
Caption: Predicted EI fragmentation of this compound.
Head-to-Head Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends heavily on the analytical objective, sample matrix, and desired throughput.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase.[7] | Separates compounds in the liquid phase based on their polarity and interaction with the stationary phase.[8] |
| Best For | Structural elucidation via fragmentation patterns, analysis of pure substances or simple mixtures, volatile compound screening.[9] | High-sensitivity quantification in complex matrices, analysis of polar and thermally labile compounds.[10][11] |
| Ionization | Primarily Electron Ionization (EI) - hard ionization leading to extensive fragmentation.[4] | Primarily Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) - soft ionization preserving the molecular ion.[5] |
| Sensitivity | Good, typically in the picogram range on-column. | Excellent, often reaching femtogram to attogram levels on-column, especially with tandem MS.[11] |
| Selectivity | High, based on both chromatographic retention time and mass spectral fingerprint. | Very high, utilizing precursor/product ion transitions in MS/MS for exceptional specificity in complex matrices.[12] |
| Sample Prep | May require derivatization for polar analytes to increase volatility.[13] Solvents must be volatile. | More versatile solvent choices. Derivatization can be used to enhance ionization efficiency.[14] |
| Throughput | Generally faster run times per sample. | Can be slower due to longer column equilibration times, but modern UHPLC systems offer high throughput. |
Experimental Protocols
To provide actionable insights, the following are detailed, self-validating experimental protocols for the analysis of this compound using both GC-MS and LC-MS/MS.
GC-MS Protocol for Structural Elucidation
This protocol is optimized for generating a reproducible fragmentation pattern for structural confirmation.
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve in 1 mL of high-purity dichloromethane to create a 1 mg/mL stock solution.
-
Perform serial dilutions in dichloromethane to prepare working standards of 10 µg/mL and 1 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.
-
Injection: 1 µL, splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Examine the mass spectrum for the characteristic molecular ion cluster (m/z 175, 177, 179).
-
Compare the observed fragmentation pattern with the predicted pathway to confirm the structure.
Caption: GC-MS workflow for this compound analysis.
LC-MS/MS Protocol for High-Sensitivity Quantification
This protocol is designed for the trace-level quantification of this compound in a complex matrix, such as a biological sample or process stream.
1. Sample Preparation:
-
Prepare stock and working standards as in the GC-MS protocol, but use a 50:50 mixture of acetonitrile and water as the solvent.
-
For complex samples, perform a protein precipitation or solid-phase extraction (SPE) to remove interferences. A typical protein precipitation would involve adding 3 volumes of cold acetonitrile to 1 volume of sample, vortexing, centrifuging, and analyzing the supernatant.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B (equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
IonSpray Voltage: 5500 V.
-
Source Temperature: 500°C.
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 176.0 (protonated molecule, [M+H]⁺ with ³⁵Cl isotopes).
-
Product Ion (Q3) for Quantification: m/z 148.0 (loss of CO).
-
Product Ion (Q3) for Confirmation: m/z 112.0 (loss of CO and HCl).
-
-
3. Data Analysis:
-
Develop a calibration curve using the prepared standards.
-
Quantify this compound in samples by integrating the peak area for the quantification transition and comparing it to the calibration curve.
-
Confirm the identity of the analyte by ensuring the retention time matches that of the standard and that the ratio of the confirmation ion to the quantification ion is within acceptable limits.
Caption: LC-MS/MS workflow for this compound analysis.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound, each with distinct advantages.
-
For unambiguous structural confirmation and analysis of relatively pure samples, GC-MS with electron ionization is the superior choice. The detailed fragmentation pattern, including the characteristic chlorine isotope cluster, provides a rich dataset for structural elucidation.
-
For trace-level quantification in complex matrices, such as in pharmacokinetic studies or impurity profiling, LC-MS/MS is the recommended methodology. Its exceptional sensitivity and selectivity, derived from MRM analysis, allow for reliable quantification even in the presence of significant background interference.
Ultimately, the optimal analytical strategy may involve the complementary use of both techniques: GC-MS for initial characterization and structural confirmation, followed by a validated LC-MS/MS method for routine, high-sensitivity quantification. This integrated approach ensures the highest level of confidence in your analytical data, supporting robust and reliable research and development outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 8. emerypharma.com [emerypharma.com]
- 9. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 10. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Landscape of 4,6-Dichloropicolinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyridines
Pyridines substituted with chlorine atoms and an aldehyde or a derivative functional group at the 2-position are versatile building blocks in the synthesis of a wide array of functional molecules. The electron-withdrawing nature of the chlorine atoms and the reactive aldehyde group make these compounds valuable precursors for creating novel pharmaceuticals and functional materials. Understanding their three-dimensional structure is paramount for rational drug design and the targeted synthesis of materials with desired properties. This guide will delve into the structural nuances of this family of compounds, with a focus on the crystallographically characterized 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide.
Structural Analysis of a Key Derivative: 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide
The X-ray crystal structure of 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide provides a foundational understanding of the steric and electronic effects at play in this class of molecules.
Molecular Conformation
A notable feature of this structure is the near-perpendicular orientation of the pyridine and pyrimidine rings, with a dihedral angle of 86.60(10)°.[1][2][3] This twisted conformation minimizes steric hindrance between the two aromatic systems. The amide linkage connecting the two rings is crucial in defining the overall molecular shape. The C=O bond length of 1.208 (3) Å confirms the keto form of the amide group.[1]
Intermolecular Interactions
In the crystalline state, the molecules are organized into one-dimensional chains along the c-axis through intermolecular N—H···O hydrogen bonds.[1][2][3] This hydrogen bonding network is a key stabilizing force in the crystal lattice. The planarity and charge distribution within the aromatic rings also allow for potential π–π stacking interactions, although the perpendicular arrangement of the rings in this specific derivative might limit direct face-to-face stacking.
Comparative Analysis with 4,6-Dichloropicolinaldehyde
While a definitive crystal structure for this compound is not available, we can infer its likely structural characteristics based on spectroscopic data and comparison with related compounds.
Expected Molecular Geometry
The aldehyde group in this compound is expected to be coplanar with the pyridine ring to maximize conjugation. This would be in contrast to the twisted conformation observed in the picolinamide derivative, where the bulky dichloropyrimidinyl group forces a non-planar arrangement. The C=O bond of the aldehyde would likely exhibit a typical double bond character.
Spectroscopic Insights
Spectroscopic techniques provide valuable information about the structure of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum of an aldehyde is characterized by a strong C=O stretching vibration, typically in the range of 1700-1740 cm⁻¹. The exact position of this band would be influenced by the electronic effects of the chlorine substituents on the pyridine ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum would show a characteristic downfield signal for the aldehydic proton, typically between 9 and 10 ppm. The protons on the pyridine ring would also exhibit specific chemical shifts and coupling patterns that can confirm the substitution pattern.
By comparing these expected spectroscopic features with the experimental data for the picolinamide derivative, researchers can gain a comprehensive understanding of the electronic and structural differences between these two classes of compounds.
Comparison with Other Derivatives
The structural features of this compound can be further contextualized by examining other derivatives where the aldehyde group is modified.
Hydrazone Derivatives
The condensation of an aldehyde with a hydrazine yields a hydrazone. In the crystal structure of (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone, the molecule adopts an E configuration around the C=N bond.[4] The phenyl and trichlorophenyl rings are not coplanar, with a dihedral angle of 42.58 (12)°.[4] Intermolecular N—H···N hydrogen bonds and π–π stacking interactions are observed in the crystal packing.[4] For a hydrazone derivative of this compound, one would expect similar intermolecular interactions to play a significant role in the crystal packing.
Oxime Derivatives
The reaction of an aldehyde with hydroxylamine forms an oxime. While a specific crystal structure for the oxime of this compound is not available, data for related pyridine oximes can provide insights. For instance, the PubChem entry for 3-Pyridinecarboxaldehyde, oxime indicates the existence of its crystal structure in the Cambridge Structural Database (CCDC).[5] Analysis of such structures would reveal the preferred geometric isomers (E or Z) and the nature of hydrogen bonding involving the oxime's hydroxyl group.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound typically involves standard organic reactions. For example, the formation of a picolinamide can be achieved by reacting the corresponding picolinoyl chloride with an appropriate amine.[6] Hydrazones and oximes can be synthesized through condensation reactions of the aldehyde with hydrazines and hydroxylamine, respectively.
General Procedure for Hydrazone Synthesis:
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add a solution of the desired hydrazine in the same solvent.
-
Add a catalytic amount of acid (e.g., acetic acid) and stir the mixture.
-
The resulting hydrazone product can be isolated by filtration and purified by recrystallization.[4]
Single Crystal X-ray Diffraction
Obtaining high-quality single crystals is crucial for X-ray diffraction analysis.
General Crystallization Procedure:
-
Dissolve the purified compound in a suitable solvent or solvent mixture.
-
Slowly evaporate the solvent at room temperature.
-
Alternatively, use techniques like vapor diffusion or cooling crystallization.
-
Once suitable crystals are formed, they can be mounted on a diffractometer for data collection.[7]
Data Summary and Visualization
The following table summarizes the key crystallographic data for the picolinamide derivative discussed in this guide.
| Compound | Formula | Crystal System | Space Group | Key Features |
| 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide | C₁₀H₄Cl₄N₄O | Monoclinic | P2₁/c | - Pyridine and pyrimidine rings are nearly perpendicular.- Intermolecular N—H···O hydrogen bonds form one-dimensional chains.[1][2][3] |
Logical Workflow for Structural Analysis:
Caption: Workflow for the synthesis, crystallization, and structural analysis of this compound derivatives.
Conclusion
This guide has provided a comparative analysis of the structural features of this compound derivatives, with a central focus on the experimentally determined crystal structure of 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide. The key takeaways are:
-
The conformation of these derivatives is heavily influenced by the nature of the substituent at the 2-position, with bulky groups leading to non-planar structures.
-
Intermolecular interactions, particularly hydrogen bonding and potentially π–π stacking, are critical in dictating the solid-state packing of these molecules.
-
A combined approach of X-ray crystallography and spectroscopic methods is essential for a comprehensive understanding of the structure-property relationships in this important class of compounds.
Researchers and drug development professionals can utilize the insights from this guide to inform the design and synthesis of new this compound derivatives with tailored properties for various applications.
References
- 1. chemscene.com [chemscene.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. bnmv.ac.in [bnmv.ac.in]
- 4. This compound | 132683-62-6 [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. PubChemLite - 4,6-dichloropyrimidine-2-carbaldehyde (C5H2Cl2N2O) [pubchemlite.lcsb.uni.lu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Senior Scientist's Guide to Analytical Standards for 4,6-Dichloropicolinaldehyde
In the landscape of pharmaceutical synthesis and drug development, the purity and characterization of intermediates are not merely procedural benchmarks; they are the bedrock of regulatory compliance and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 4,6-Dichloropicolinaldehyde, a key heterocyclic building block, is no exception. Its reactive aldehyde group and dichlorinated pyridine core make it a versatile synthon, but also create a critical need for rigorous analytical control. The choice of an analytical standard for this compound is a foundational decision that dictates the reliability of all subsequent quantitative and qualitative assessments.
This guide provides an in-depth comparison of analytical standards for this compound. Moving beyond a simple supplier list, we will explore the essential attributes of a true analytical standard, compare commercially available options, and provide detailed, field-proven methodologies for its characterization and use. Every recommendation is grounded in the principles of analytical chemistry to ensure your protocols are robust, reproducible, and self-validating.
The Anatomy of a Trustworthy Analytical Standard
Before comparing products, we must define what constitutes a reliable analytical standard versus a mere "research chemical." A true standard is not just a bottle of high-purity material; it is a comprehensive system of product and documentation that ensures traceability and confidence. Key attributes include:
-
Purity and Assay: High purity is essential, but it must be accurately determined and reported. The assay value, which defines the mass fraction of the certified compound, is critical for accurate quantitative analysis.
-
Comprehensive Certificate of Analysis (CoA): This is the standard's passport. A robust CoA, like those provided for Mikromol™ reference standards from LGC, will include the lot-specific purity value determined by a mass-balance approach (e.g., 100% - impurities), identity confirmation (e.g., ¹H-NMR, Mass Spectrometry), and results from tests for residual solvents and water content.[1]
-
Accreditation: Manufacturing under internationally recognized quality systems like ISO 17034 (for Reference Material Producers) and ISO/IEC 17025 (for testing and calibration) provides the highest level of confidence in the material's certified properties.[1][2]
Comparative Analysis of Commercially Available Materials
When sourcing this compound, researchers will encounter various grades. The primary distinction lies between general-purpose research chemicals and certified analytical standards. Toronto Research Chemicals (TRC), a subsidiary of the LGC group, is a well-regarded supplier specializing in complex organic molecules and analytical standards for the biomedical community.[3] Their offerings often serve as a benchmark for quality.
| Attribute | Benchmark Analytical Standard (e.g., from TRC/LGC) | Standard Research Grade Chemical | Causality & Impact |
| Purity Statement | Typically ≥98%, with a precise, lot-specific assay value (e.g., 99.5%) reported on the CoA. | Often stated as a range or minimum (e.g., >97%). | A precise assay is non-negotiable for quantitative applications, such as impurity content determination or reaction yield calculations. |
| Documentation | Comprehensive, multi-page CoA with full spectroscopic analysis (¹H-NMR, MS, IR), HPLC/GC purity data, and expiry/retest date.[4] | Basic CoA, often with only one or two identity tests (e.g., NMR confirms structure) and a generic purity value. | A detailed CoA provides the data needed for method validation, troubleshooting, and satisfying regulatory audits. |
| Traceability | Produced under quality systems like ISO 17034, ensuring metrological traceability.[1] | Generally lacks formal metrological traceability. | ISO accreditation ensures consistency, reliability, and international acceptance of the standard's certified value. |
| Intended Use | Designed and certified for qualitative and quantitative analysis, method validation, and as a primary reference point. | Suitable for exploratory synthesis and R&D where precise quantification is not the primary goal. | Using a research chemical for quantitative analysis introduces unacceptable levels of uncertainty into the results. |
Recommended Analytical Methodologies
Verifying the identity and purity of a this compound standard, or quantifying it in a reaction mixture, requires robust analytical methods. Below are detailed, step-by-step protocols grounded in established principles for analyzing halogenated aromatic compounds.
Workflow for Standard Qualification and Use
The following diagram illustrates a logical workflow for receiving, qualifying, and using a new analytical standard in a regulated or quality-focused environment. This process establishes a self-validating system for analytical measurements.
Caption: Workflow for Analytical Standard Qualification.
Purity Determination by Reverse-Phase HPLC-UV
This method is ideal for assessing the purity of the standard and quantifying it in reaction mixtures. The choice of a C18 column is based on the hydrophobic nature of the dichlorinated pyridine ring, while the acidic mobile phase ensures the basic nitrogen atom is protonated, leading to improved peak shape.
Experimental Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is an MS-compatible modifier that controls the ionization state of the basic pyridine nitrogen, minimizing peak tailing caused by interaction with residual column silanols.[5]
-
-
Standard & Sample Preparation:
-
Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the 50:50 diluent.
-
Sample Solution: Prepare the sample in the same diluent to a target concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
UV Detection: 275 nm (Aromatic compounds typically exhibit strong absorbance in this region; verify the λmax experimentally).
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 10.0 95 12.0 95 12.1 30 | 15.0 | 30 |
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the Working Standard.
-
Acceptance Criteria: Tailing Factor for the main peak ≤ 1.5; %RSD of peak area ≤ 2.0%.
-
Trustworthiness: SST ensures the chromatographic system is performing adequately for the analysis, providing confidence in the generated data.
-
-
Purity Calculation:
-
Calculate purity using the area percent method: Purity (%) = (Area_MainPeak / Area_Total) * 100.
-
Identity Confirmation & Impurity ID by GC-MS
Gas chromatography is well-suited for the analysis of volatile and semi-volatile halogenated hydrocarbons.[6] Coupling it with a mass spectrometer allows for definitive identity confirmation and characterization of potential impurities.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a ~100 µg/mL solution of the standard in Dichloromethane or Ethyl Acetate.
-
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Causality: This temperature program provides a good balance between resolving early-eluting volatile impurities and ensuring the elution of the main analyte in a reasonable time.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identity Confirmation: The molecular ion (M+) peak should be observed at m/z 175 (for ³⁵Cl isotopes) and 177 (for one ³⁵Cl and one ³⁷Cl), consistent with the molecular weight of 176.00 g/mol .
-
Fragmentation Pattern: Expect key fragments corresponding to the loss of -H (M-1), -CHO (M-29), and -Cl (M-35).[7] The characteristic isotopic pattern of two chlorine atoms (a 9:6:1 ratio for M+, M+2, M+4 peaks) is a definitive confirmation of the compound's identity.
-
Decision Framework for Analytical Technique Selection
Choosing the right analytical tool is paramount. The following decision tree outlines the logical process for selecting an appropriate technique based on the analytical objective.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
References
- 1. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 2. Dr. Ehrenstorfer Reference Materials | LGC Standards [lgcstandards.com]
- 3. Chemie Brunschwig | Toronto Research Chemical [chemie-brunschwig.ch]
- 4. Pharmaceutical - ACI Sciences [acisciences.com]
- 5. helixchrom.com [helixchrom.com]
- 6. epa.gov [epa.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 4,6-Dichloropicolinaldehyde: Established Routes vs. Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4,6-Dichloropicolinaldehyde
This compound is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds and other functional materials. The presence of the aldehyde group and the two chlorine atoms on the pyridine ring provides multiple reactive sites for further molecular elaboration, making it a valuable intermediate in medicinal chemistry and materials science. The efficiency, safety, and scalability of its synthetic route are therefore of paramount importance. This guide provides an in-depth comparison of an established synthetic methodology for this compound with a more modern, catalytic alternative, offering experimental insights to inform route selection for research and development.
Established Synthetic Route: The Selenium Dioxide Oxidation Approach
A traditional and well-documented method for the synthesis of this compound involves the oxidation of the corresponding methyl-substituted precursor, 4,6-dichloro-2-methylpyridine. A classic reagent for this transformation is selenium dioxide (SeO₂), which is known for its ability to oxidize activated methyl groups to aldehydes.[1][2]
Synthesis of the Precursor: 4,6-Dichloro-2-methylpyridine
The synthesis of the starting material, 4,6-dichloro-2-methylpyridine, is typically achieved through a two-step process starting from 4,6-dihydroxy-2-methylpyrimidine. This involves a cyclization reaction followed by chlorination.
Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
A common method for the synthesis of 4,6-dihydroxy-2-methylpyrimidine involves the condensation of dimethyl malonate and acetamidine hydrochloride in the presence of a base like sodium methoxide.[3]
Step 2: Chlorination to 4,6-Dichloro-2-methylpyrimidine
The dihydroxy pyrimidine derivative is then chlorinated using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4] A patent describes a method using triphosgene, which is presented as a safer alternative to reagents like phosgene.[3]
Oxidation of 4,6-Dichloro-2-methylpyridine to this compound
The final step in this established route is the oxidation of the methyl group of 4,6-dichloro-2-methylpyridine to an aldehyde. Selenium dioxide is a frequently employed reagent for this type of transformation, particularly for the oxidation of methyl groups on heterocyclic rings.[1][5] The reaction is typically carried out by heating the substrate with a stoichiometric amount of SeO₂ in a suitable solvent like dioxane.
A Modern Alternative: Catalytic Air Oxidation
In recent years, there has been a significant drive towards developing more sustainable and atom-economical synthetic methods. Catalytic oxidation using air as the terminal oxidant represents a significant advancement over stoichiometric oxidations that use toxic and heavy metal-based reagents.[6] While a specific catalytic air oxidation protocol for 4,6-dichloro-2-methylpyridine to the corresponding aldehyde is not extensively detailed in readily available literature, the principles of modern catalytic oxidation of methylpyridines can be applied to propose a viable and improved synthetic route.
Catalyst systems based on transition metals like cobalt and manganese, in conjunction with radical initiators such as N-hydroxyphthalimide (NHPI), have been shown to be effective for the aerobic oxidation of methylpyridines to their corresponding carboxylic acids.[6] By carefully controlling the reaction conditions, it is often possible to selectively obtain the aldehyde as the primary product.
Proposed Catalytic Air Oxidation of 4,6-Dichloro-2-methylpyridine
A proposed modern route would involve the use of a catalytic amount of a transition metal salt (e.g., Co(OAc)₂) and N-hydroxyphthalimide (NHPI) in a suitable solvent, with air or oxygen as the ultimate oxidant. This approach avoids the use of stoichiometric, toxic selenium reagents and generates water as the only byproduct.
Head-to-Head Comparison: Established vs. Modern Route
| Feature | Established Route (Selenium Dioxide Oxidation) | Modern Alternative (Catalytic Air Oxidation) |
| Oxidizing Agent | Stoichiometric Selenium Dioxide (SeO₂) | Catalytic Transition Metal/NHPI with Air (O₂) |
| Reagent Toxicity | High (Selenium compounds are toxic) | Lower (Catalytic amounts of less toxic metals) |
| Atom Economy | Poor (Stoichiometric use of a heavy metal reagent) | Excellent (Air is the terminal oxidant, water is the byproduct) |
| Waste Generation | Significant (Selenium-containing byproducts) | Minimal (Primarily water) |
| Safety Concerns | Handling of toxic selenium compounds | Use of pressurized air/oxygen, handling of flammable solvents |
| Reaction Conditions | Typically high temperatures | Potentially milder conditions, but may require pressure |
| Yield & Selectivity | Generally good, but can lead to over-oxidation to the carboxylic acid | Can be highly selective with catalyst and condition optimization |
| Cost | Reagent costs for selenium dioxide | Catalyst costs, but can be more economical at scale due to air as oxidant |
Experimental Protocols
Established Route: Synthesis of this compound via Selenium Dioxide Oxidation
Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine [3]
-
Under an ice bath, sodium methoxide, dimethyl malonate, and acetamidine hydrochloride are added to methanol.
-
The reaction mixture is heated to 18-25 °C and stirred for 3-5 hours.
-
Methanol is removed under reduced pressure, and the residue is dissolved in water.
-
The pH is adjusted to 1-2 with hydrochloric acid, and the mixture is stirred at 0 °C for 3-5 hours to induce crystallization.
-
The resulting white solid of 4,6-dihydroxy-2-methylpyrimidine is collected by suction filtration, washed, and dried.
Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine [4]
-
4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol) is added to a mixture of thionyl chloride (18.9 g, 0.16 mol) and acetonitrile.
-
The reaction mixture is stirred at 80 °C for 3 hours.
-
Excess thionyl chloride is removed by distillation under reduced pressure.
-
The residue is carefully poured into ice water, and the precipitated solid is filtered.
-
The crude product is purified by column chromatography to yield 4,6-dichloro-2-methylpyrimidine (yield: 94%).
Step 3: Oxidation to this compound (General Procedure based on[1][5])
-
4,6-dichloro-2-methylpyridine is dissolved in a suitable solvent such as dioxane.
-
A stoichiometric amount of selenium dioxide is added.
-
The mixture is heated to reflux and the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated selenium is filtered off.
-
The filtrate is concentrated, and the crude product is purified by column chromatography or crystallization to yield this compound.
Proposed Modern Route: Catalytic Air Oxidation of 4,6-Dichloro-2-methylpyridine
(Conceptual Protocol based on[6])
-
To a solution of 4,6-dichloro-2-methylpyridine in a suitable solvent (e.g., acetic acid) in a pressure reactor are added catalytic amounts of Co(OAc)₂ and N-hydroxyphthalimide (NHPI).
-
The reactor is pressurized with air (e.g., 20 atm).
-
The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) and stirred for a designated time.
-
The reaction is monitored by GC or LC-MS for the formation of the aldehyde and potential over-oxidation to the carboxylic acid.
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate this compound.
Visualizing the Synthetic Pathways
Established Synthetic Route
Caption: Established synthetic route to this compound.
Modern Synthetic Route
Caption: Modern catalytic air oxidation route.
Conclusion and Future Outlook
The established synthetic route to this compound via selenium dioxide oxidation, while effective, presents significant drawbacks in terms of reagent toxicity, waste generation, and poor atom economy. The proposed modern alternative, employing a catalytic system with air as the terminal oxidant, aligns with the principles of green chemistry and offers a more sustainable and potentially safer approach. While further optimization would be required to translate this conceptual protocol into a robust and high-yielding process, the potential benefits in terms of environmental impact and operational safety are substantial. For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including scale, available resources, and commitment to sustainable chemical practices. The continued development of efficient and selective catalytic oxidation methods will undoubtedly play a crucial role in the future synthesis of this and other important heterocyclic intermediates.
References
- 1. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 2. Riley oxidation - Wikipedia [en.wikipedia.org]
- 3. Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of 4,6-Dichloropicolinaldehyde Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, 4,6-dichloropicolinaldehyde stands as a versatile and highly reactive building block. Its unique electronic and steric properties, stemming from the electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen, alongside the reactive aldehyde functionality, open a gateway to a diverse array of molecular architectures. However, the very reactivity that makes this compound so valuable also gives rise to a series of transient and often elusive reaction intermediates. A thorough characterization of these intermediates is not merely an academic exercise; it is a critical step in reaction optimization, impurity profiling, and the rational design of novel chemical entities.
This guide provides a comparative analysis of the principal methodologies for the characterization of reaction intermediates of this compound, focusing on two of its most prevalent reaction pathways: Nucleophilic Aromatic Substitution (SNAr) and condensation reactions. We will delve into the causality behind experimental choices and present a framework for selecting the most appropriate analytical tools for the task at hand.
The Dichotomy of Reactivity: SNAr and Condensation Pathways
The chemical behavior of this compound is dominated by two primary modes of reactivity:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is highly susceptible to attack by nucleophiles, leading to the displacement of one or both chlorine atoms. These reactions are central to the functionalization of the pyridine core. The key intermediates in these transformations are resonance-stabilized anionic σ-adducts known as Meisenheimer complexes .[1][2]
-
Condensation Reactions: The aldehyde group readily participates in condensation reactions with active methylene compounds, a classic example being the Knoevenagel condensation.[3] These reactions are fundamental for carbon-carbon bond formation and the extension of the molecule's carbon skeleton. The pivotal intermediates in these pathways are typically enolates or carbanions derived from the active methylene pronucleophile.
The characterization of these distinct intermediate types necessitates a tailored analytical approach.
Comparative Analysis of Characterization Techniques
The fleeting nature of many reaction intermediates requires a suite of sophisticated analytical techniques, often employed in concert, to gain a comprehensive understanding of their structure and kinetics.[4] The choice of method is dictated by the intermediate's concentration, lifetime, and the specific information sought.
| Technique | Principle | Information Gained | Suitability for this compound Intermediates | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.[5] | - Structural elucidation- Identification of bonding and connectivity- Quantitative analysis of species in a mixture | Meisenheimer Complexes: ¹H and ¹³C NMR can directly observe the formation of these relatively stable adducts, showing characteristic upfield shifts for the ring protons.[1]Enolates/Carbanions: Can be observed at low temperatures, but often have limited lifetimes at ambient temperatures. | - Provides unambiguous structural information- Non-destructive | - Lower sensitivity compared to mass spectrometry- May require low temperatures to stabilize reactive intermediates |
| Infrared (IR) Spectroscopy (especially in-situ FTIR) | Measures the absorption of infrared radiation by molecular vibrations, providing a fingerprint of the functional groups present.[6] | - Real-time monitoring of functional group transformations- Kinetic profiling of reactions | SNAr: Can monitor the disappearance of C-Cl bonds and the appearance of new bonds from the nucleophile.Condensation: Tracks the consumption of the aldehyde C=O stretch and the formation of new C=C bonds. | - Excellent for real-time, in-situ monitoring- Provides kinetic data | - Can be difficult to interpret complex spectra with overlapping peaks- Less definitive for complete structural elucidation than NMR |
| Mass Spectrometry (MS) | Ionizes chemical species and sorts the ions based on their mass-to-charge ratio. | - Molecular weight determination of intermediates and products- Fragmentation patterns provide structural clues | Both SNAr and Condensation: Can detect the mass of trapped or stable intermediates. Electrospray ionization (ESI-MS) is particularly useful for charged intermediates like Meisenheimer complexes. | - Extremely high sensitivity- Can detect very low concentration species | - Provides limited structural information on its own- Can be destructive to the sample |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of UV or visible light by a molecule, providing information about electronic transitions. | - Monitoring the formation and decay of colored intermediates- Kinetic studies | Meisenheimer Complexes: These complexes are often highly colored and exhibit strong UV-Vis absorption bands, making this an excellent technique for kinetic analysis.[7] | - High sensitivity for chromophoric species- Well-suited for kinetic studies | - Provides limited structural information- Only applicable to intermediates with a UV-Vis chromophore |
| Chemical Trapping Experiments | Involves adding a reagent that rapidly and irreversibly reacts with a transient intermediate to form a stable, characterizable product. | - Indirect evidence for the existence of a highly reactive intermediate | Both SNAr and Condensation: A trapping agent can be chosen to react specifically with either the Meisenheimer complex or the enolate intermediate. | - Can provide evidence for intermediates that are too short-lived to be observed directly. | - Indirect method; the structure of the intermediate is inferred from the trapped product.- The trapping agent can sometimes alter the reaction pathway. |
Experimental Protocols
Protocol 1: In-situ FTIR Monitoring of a Nucleophilic Aromatic Substitution Reaction
Objective: To monitor the real-time progress of the reaction between this compound and an amine nucleophile to observe the consumption of starting material and the formation of the product.
Methodology:
-
Setup: A reaction vessel is equipped with an overhead stirrer, a temperature probe, and an in-situ Attenuated Total Reflectance (ATR) FTIR probe.[6]
-
Background Spectrum: A background spectrum of the solvent (e.g., anhydrous acetonitrile) is collected before the addition of reactants.
-
Reaction Initiation: this compound and a non-nucleophilic base (e.g., triethylamine) are dissolved in the solvent. The amine nucleophile is then added to initiate the reaction.
-
Data Acquisition: FTIR spectra are collected at regular intervals (e.g., every 30 seconds) throughout the course of the reaction.
-
Analysis: The disappearance of the C-Cl stretching bands of the starting material and the appearance of new bands corresponding to the C-N bond and other vibrations of the product are monitored over time. Plotting the absorbance of characteristic peaks versus time provides a kinetic profile of the reaction.
Protocol 2: Low-Temperature NMR for the Detection of a Meisenheimer-type Adduct
Objective: To directly observe the formation of a Meisenheimer-like intermediate in the reaction of this compound with a strong nucleophile.
Methodology:
-
Sample Preparation: A solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is prepared in an NMR tube and cooled to a low temperature (e.g., -50 °C) in the NMR spectrometer.
-
Initial Spectrum: A ¹H NMR spectrum of the starting material is acquired.
-
Addition of Nucleophile: A strong, non-protic nucleophile (e.g., sodium methoxide) is added to the cold NMR tube.
-
Spectral Acquisition: ¹H NMR spectra are acquired immediately after addition and at regular intervals as the reaction proceeds.
-
Analysis: The appearance of new signals, particularly upfield-shifted aromatic protons, is indicative of the formation of the anionic Meisenheimer adduct.[1] The integration of these new signals relative to the starting material can provide information on the equilibrium concentration of the intermediate.
Visualizing Reaction Pathways and Workflows
dot
Caption: Reaction pathways for this compound.
dot
Caption: Experimental workflow for intermediate characterization.
Conclusion
The characterization of reaction intermediates of this compound is a multifaceted challenge that requires a synergistic application of modern analytical techniques. For the study of Meisenheimer complexes in SNAr reactions, a combination of low-temperature NMR for structural elucidation and UV-Vis spectroscopy for kinetic analysis provides a powerful approach. For the more transient enolate or carbanion intermediates in condensation reactions, in-situ FTIR offers invaluable real-time kinetic data, which can be supplemented by chemical trapping experiments to infer the structure of these fleeting species. By carefully selecting and integrating these methodologies, researchers can gain a deeper understanding of the reaction mechanisms at play, ultimately leading to the development of more efficient, selective, and robust synthetic processes.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dichloropicolinaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,6-Dichloropicolinaldehyde, a halogenated pyridine derivative. The procedures outlined here are grounded in established regulatory standards and best laboratory practices, ensuring a self-validating system for safety and compliance.
Hazard Assessment: An Expert-Informed Approach
While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be accessible, its chemical structure—a chlorinated pyridine aldehyde—provides critical clues to its potential hazards. By examining data from analogous compounds, we can infer a reliable hazard profile. This proactive assessment is fundamental to ensuring that all handling and disposal steps are taken with an appropriate level of caution.
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | Analysis Based on Analogous Compounds | Potential Hazards for this compound |
|---|---|---|
| Acute Toxicity (Oral/Dermal/Inhalation) | Similar chlorinated and aldehyde-containing compounds are often harmful if swallowed, toxic in contact with skin, or fatal if inhaled.[1] | Potential for significant toxicity if ingested, absorbed through the skin, or inhaled. |
| Skin Corrosion/Irritation | Chlorinated organic molecules and aldehydes can cause skin irritation or severe burns.[2][3] | Expected to cause skin irritation and potentially chemical burns upon direct contact. |
| Serious Eye Damage/Irritation | Analogues are frequently listed as causing serious eye irritation or damage.[2][3] | High potential for causing serious and irreversible eye damage. |
| Environmental Hazards | Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[1] | Presumed to be an environmental hazard; must be prevented from entering sewer systems or waterways.[4] |
Given this profile, this compound must be handled as a hazardous substance, with disposal protocols reflecting its potential toxicity, corrosivity, and environmental risk.
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any work that involves the handling or disposal of this compound, the following PPE is mandatory. The causality is clear: creating an impermeable barrier between the researcher and the chemical is the most direct way to prevent exposure.
-
Gloves: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid skin contact.[2]
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne dust.[1][2]
-
Laboratory Coat: A chemical-resistant lab coat must be worn to protect against skin exposure.
-
Respiratory Protection: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation.[5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[2]
Waste Segregation and Collection: A Protocol for Compliance
The cornerstone of proper chemical disposal is rigorous segregation. Halogenated organic compounds, like this compound, are regulated under the Resource Conservation and Recovery Act (RCRA) and must be kept separate from non-halogenated and non-hazardous waste streams.[6][7][8] This is because mixed waste streams can complicate the disposal process, increase costs, and prevent the possibility of solvent recycling for non-halogenated streams.[9]
Step-by-Step Collection Protocol
-
Designate a Waste Container:
-
Label the Container Immediately:
-
The moment the first drop of waste is added, the container must be labeled. The Environmental Protection Agency (EPA) requires that each label clearly display the words "Hazardous Waste".[11][12]
-
The label must also include the full chemical name: "Waste this compound" and a list of its constituents if it's a mixture.[11] Do not use abbreviations or chemical formulas.
-
Indicate the relevant hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").[12]
-
Record the accumulation start date (the date the first waste is added).[11]
-
-
Collect Different Waste Forms:
-
Solid Waste: Collect unadulterated this compound powder, contaminated weigh boats, and contaminated gloves or wipes in a designated, clearly labeled container for solid halogenated waste.[9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled container for liquid halogenated waste.
-
Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain.[9][10] It must be collected as hazardous aqueous waste.
-
Sharps: Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.
-
-
Store the Waste Container Safely:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[10][12][13]
-
The SAA should be in a well-ventilated area, away from incompatible materials like strong oxidizing agents or acids.[14]
-
Utilize secondary containment (such as a chemical-resistant tray) to mitigate leaks or spills.[15]
-
Spill and Decontamination Procedures
Accidents happen, but a prepared response minimizes risk. In the event of a spill, follow this protocol immediately.
Experimental Protocol: Spill Neutralization and Cleanup
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. If the spill is large or involves respiratory exposure outside a fume hood, activate the fire alarm and evacuate the building.[14][16]
-
Don Appropriate PPE: Before re-entering the area, don the full PPE as described in Section 2.
-
Contain the Spill: For liquid spills, create a barrier with an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[4][17] Start from the outside and work inward to prevent the spill from spreading.[17]
-
Absorb and Collect:
-
Gently cover the spilled material with the absorbent. Avoid creating dust if the spill involves the solid compound.
-
Using non-sparking tools (e.g., plastic scoop or brush), carefully collect the absorbed material and any contaminated debris (like broken glass).[16]
-
Place all collected waste into a designated hazardous waste container.[14][16]
-
-
Decontaminate the Area:
-
Final Disposal: Seal and label the container with a hazardous waste label, and arrange for pickup through your institution's Environmental Health & Safety (EHS) department.
Disposal Pathway Visualization
To ensure clarity, the following diagram illustrates the decision-making process for managing waste streams of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. angenechemical.com [angenechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. fishersci.com [fishersci.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. epa.gov [epa.gov]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. benchchem.com [benchchem.com]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. Spill Response Procedure for Decontamination - New Pig [newpig.com]
- 18. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 4,6-Dichloropicolinaldehyde: Essential Safety Protocols and Procedures
Hazard Identification: Understanding the Risks
Based on data from similar pyridinecarboxaldehyde derivatives, 4,6-Dichloropicolinaldehyde should be handled as a hazardous substance with the potential for multiple routes of exposure. Analogous compounds are known to cause a range of health effects.
Anticipated Hazards Include:
-
Acute Toxicity: Harmful if swallowed.[3][4] Some related compounds are classified as fatal or toxic if inhaled.[3][5]
-
Skin Corrosion/Irritation: Causes skin irritation, and some similar compounds cause severe skin burns.[3][4][5][6][7] It may also cause an allergic skin reaction.[3][5][7]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or severe eye damage.[3][4][5][6][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[4]
Given these potential hazards, the implementation of stringent engineering controls and the mandatory use of appropriate Personal Protective Equipment (PPE) are non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE must be tailored to the specific laboratory activity being performed. The following table summarizes the minimum required PPE for handling this compound.
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | - Chemical-resistant gloves (Nitrile, Neoprene)- Safety glasses with side shields | Protects against potential contamination on external packaging.[2] |
| Weighing and Aliquoting (in a chemical fume hood) | - Chemical-resistant gloves (Nitrile, Neoprene)- Chemical-resistant lab coat or apron- Chemical splash goggles | Minimizes skin and eye contact with the neat compound. A fume hood is essential to control inhalation exposure.[2][8] |
| Conducting Reactions (in a chemical fume hood) | - Chemical-resistant gloves (Nitrile, Neoprene)- Chemical-resistant lab coat or gown- Chemical splash goggles and a face shield | Provides comprehensive protection during active handling and potential for splashes.[2][9] |
| Spill Cleanup | - Double-gloving with chemical-resistant gloves- Chemical-resistant coveralls or gown- Chemical splash goggles and a face shield- Appropriate respiratory protection (see below) | Ensures maximum protection when dealing with a release of the material. |
| Waste Handling and Disposal | - Chemical-resistant gloves (Nitrile, Neoprene)- Chemical-resistant lab coat or apron- Chemical splash goggles | Protects against splashes and contamination during waste consolidation and transport. |
Respiratory Protection: All operations involving the handling of solid this compound or its concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][10] If a fume hood is not available or in the event of a significant spill, appropriate respiratory protection, such as a NIOSH-approved respirator with organic vapor cartridges, is required.[11][12][13]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational workflow is critical for minimizing exposure risks. The following protocol outlines the key steps for safely handling this compound from receipt to disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step 1: Preparation and Engineering Controls
-
Verify Engineering Controls: Before starting any work, ensure the chemical fume hood is functioning correctly. An eyewash station and safety shower must be readily accessible.[10][14]
-
Assemble Materials: Gather all necessary equipment, including glassware, reagents, and a designated, compatible hazardous waste container.
-
Don PPE: Put on the appropriate PPE as specified in the table above for the task you are about to perform.
Step 2: Handling the Compound (Inside a Chemical Fume Hood)
-
Weighing: Carefully weigh the required amount of solid this compound. Perform this task over a weigh boat or paper to contain any minor spills. Avoid creating dust.
-
Solution Preparation: Slowly add the solid to the solvent. If necessary, use a closed system for transfers.
-
Conducting the Reaction: Keep all reaction vessels capped or covered to the extent possible to prevent the release of vapors.
Step 3: Decontamination and Cleanup
-
Work Area: Upon completion of the work, decontaminate the fume hood and any surfaces that may have come into contact with the chemical. Use a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.[8]
-
Equipment: Thoroughly clean all glassware and equipment.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Always remove gloves last and wash your hands thoroughly with soap and water immediately after.[9]
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and its associated waste can pose a significant risk to the environment and public health. All waste materials must be treated as hazardous waste.
-
Segregation: Do not mix waste containing this compound with other waste streams.[8] It should be collected in a dedicated, clearly labeled hazardous waste container.[8][15]
-
Containerization: Use a container that is compatible with the chemical. The container must be kept securely closed except when adding waste.[15]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[8]
-
Disposal: All disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][15] Never dispose of this chemical down the drain or in the regular trash.[15]
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Assess: For minor spills within a fume hood, and if you are trained and equipped to do so, proceed with cleanup. For major spills, or any spill outside of a fume hood, evacuate and contact your institution's EHS office immediately.
-
Cleanup: For minor spills, use an inert, non-combustible absorbent material like vermiculite or sand to absorb the spilled material.[8] Collect the absorbed material and any contaminated items into a sealed container for hazardous waste disposal.[8]
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][10][14]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][5][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][5]
By integrating these safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.
References
- 1. This compound | 132683-62-6 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. angenechemical.com [angenechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ccis.chemoventory.com [ccis.chemoventory.com]
- 8. benchchem.com [benchchem.com]
- 9. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 10. fishersci.com [fishersci.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. epa.gov [epa.gov]
- 13. solutionsstores.com [solutionsstores.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. louisville.edu [louisville.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
